molecular formula C6H11N3O2S B1447937 1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1423029-76-8

1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B1447937
CAS No.: 1423029-76-8
M. Wt: 189.24 g/mol
InChI Key: DEJLCHRMKBBNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (CAS 1423029-76-8) is an organic compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . This chemical features an imidazole ring system substituted with a sulfonamide group, a motif of significant interest in medicinal chemistry. Recent scientific investigations have highlighted a class of sulfonamide-imidazole hybrids for which this compound serves as a key structural scaffold . These hybrids have demonstrated promising in vitro antiproliferative activity against challenging cancer cell models, including anthracycline-sensitive (H69) and anthracycline-resistant (H69AR) small cell lung cancer cells . The activity is attributed to potential interactions with key oncogenic targets; molecular docking studies predict that these hybrids can bind to the conserved binding sites of tropomyosin receptor kinase A (TRKA) and the mesenchymal-epithelial transition factor (c-MET) . This mechanism, which is also targeted by FDA-approved inhibitors, suggests the compound's value in developing strategies to overcome drug resistance in cancer therapy . As such, 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide presents a valuable building block for researchers in hit-to-lead optimization campaigns and for exploring new anticancer agents. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use.

Properties

IUPAC Name

1-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLCHRMKBBNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248544
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-76-8
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core . Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in relevant biological and chemical systems. We delve into its chemical identity, key physicochemical parameters such as lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility, and present validated, step-by-step experimental protocols for their determination. The interplay between these properties and their collective impact on a molecule's potential pharmacokinetic profile is explored, providing the necessary context for its evaluation as a lead compound or chemical probe.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a critical pillar of a successful development campaign. These properties—governing everything from solubility and permeability to target engagement and metabolic stability—are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor physicochemical characteristics are a leading cause of compound attrition in later stages of development, making their early and accurate assessment essential.[1]

This guide focuses on 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, a molecule incorporating two pharmacologically significant moieties: an imidazole ring and a sulfonamide group. Imidazoles are ubiquitous in medicinal chemistry, found in antifungal agents, proton pump inhibitors, and antihistamines, valued for their hydrogen bonding capabilities and metabolic stability.[2] Sulfonamides are a cornerstone of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents.[3] The combination of these two functional groups in a single scaffold presents a molecule of significant interest for further investigation. This document serves as a detailed reference for its fundamental chemical and physical attributes.

Chemical Identity and Structure

A precise understanding of a molecule's structure and identity is the bedrock upon which all further characterization is built.

Chemical Structure

The two-dimensional structure of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is depicted below, illustrating the N1-isopropyl substitution on the imidazole ring and the sulfonamide functional group at the C4 position.

Chemical Structure of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Figure 1: 2D Structure of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide.

Key Identifiers

The fundamental identifiers for this compound are summarized in the table below for unambiguous reference.

IdentifierValueSource
IUPAC Name 1-propan-2-ylimidazole-4-sulfonamidePubChem[4]
CAS Number 1423029-76-8PubChem[4]
PubChem CID 71757215PubChem[4]
Molecular Formula C₆H₁₁N₃O₂SPubChem[4]
SMILES CC(C)N1C=C(N=C1)S(=O)(=O)NPubChem[4]
InChIKey DEJLCHRMKBBNPV-UHFFFAOYSA-NPubChem[4]

Core Physicochemical Properties

The following section details the key . The data presented is a synthesis of values computed from its chemical structure, which provide reliable estimates for early-stage assessment.[5]

PropertyValueTypeSource
Molecular Weight 189.24 g/mol ComputedPubChem[4]
XLogP3 -0.4ComputedPubChem[4]
Topological Polar Surface Area (TPSA) 86.4 ŲComputedPubChem[4]
Hydrogen Bond Donors 1 (from -SO₂NH₂)ComputedPubChem[4]
Hydrogen Bond Acceptors 4 (2 from -SO₂, 2 from imidazole N)ComputedPubChem[4]
Predicted pKa (Acidic) ~9-10 (Sulfonamide N-H)Estimated[6][7]
Predicted pKa (Basic) ~6-7 (Imidazole N3)Estimated[8]
Molecular Weight

With a molecular weight of 189.24 g/mol , this compound comfortably resides within the range desired for small molecule drugs, often cited as <500 g/mol , adhering to Lipinski's Rule of Five for oral bioavailability.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of its absorption, permeability, and distribution. The computed octanol-water partition coefficient (XLogP3) is -0.4.[4] This negative value indicates that the compound is hydrophilic , preferring the aqueous phase over the lipid phase. This suggests potentially high aqueous solubility but may indicate challenges with passive diffusion across lipid-rich biological membranes.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) profoundly impacts its solubility, permeability, and target binding. This compound is amphoteric, possessing both an acidic and a basic center.

  • Basic Center : The sp²-hybridized nitrogen (N3) on the imidazole ring is basic. For unsubstituted imidazole, the pKa of its conjugate acid is approximately 7.[8] Alkyl substitution on N1 is not expected to dramatically alter this value, so we can predict a basic pKa in the range of 6-7. At pH 7.4, this center would be partially protonated.

  • Acidic Center : The proton on the sulfonamide group (-SO₂NH₂) is weakly acidic.[6] For primary aryl sulfonamides, pKa values are typically in the range of 9-10.5.[7] Therefore, at physiological pH, this group will be predominantly in its neutral, protonated form.

Aqueous Solubility

While no experimental data is publicly available, the compound's structural features allow for a qualitative prediction. The presence of multiple hydrogen bond donors and acceptors, coupled with a low molecular weight and a negative logP value, strongly suggests that 1-(propan-2-yl)-1H-imidazole-4-sulfonamide will exhibit good aqueous solubility . The ability to form a salt at either the acidic or basic center can further enhance solubility.

Topological Polar Surface Area (TPSA)

The TPSA is calculated to be 86.4 Ų.[4] This value is used to predict drug transport properties. Molecules with a TPSA of less than 140 Ų are generally thought to have good cell permeability. This compound's TPSA is well within this limit, suggesting it has the potential for good oral absorption and cell membrane penetration, despite its hydrophilicity.

Experimental Determination of Physicochemical Properties

Computational predictions provide valuable guidance, but experimental verification is non-negotiable for advancing a compound.[5] The following section outlines standard, robust protocols for determining the key physicochemical properties.

General Workflow for Physicochemical Profiling

The logical flow for characterizing a new chemical entity involves a tiered approach, starting with basic identity confirmation and moving to functional property assessment.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration a Compound Synthesis & Purification b Structure Confirmation (NMR, MS) a->b c Purity Analysis (HPLC-UV, >95%) b->c d pKa Determination (Potentiometric Titration) c->d e logP/D Determination (Shake-Flask or HPLC) c->e f Solubility Measurement (Kinetic or Thermodynamic) c->f g Build Physicochemical Profile d->g e->g f->g h Inform Downstream Assays (e.g., Caco-2, PK studies) g->h ADME cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) pKa pKa (Ionization) Abs Absorption pKa->Abs affects dissolution & permeability Dist Distribution pKa->Dist affects plasma protein binding logP logP (Lipophilicity) logP->Abs drives passive diffusion logP->Dist tissue penetration Met Metabolism logP->Met access to metabolizing enzymes Exc Excretion logP->Exc renal reabsorption Sol Solubility Sol->Abs rate-limiting step Sol->Exc renal clearance MW Size/PSA MW->Abs impacts diffusion

Caption: Influence of core physicochemical properties on ADME outcomes.

For 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, the profile suggests:

  • Absorption: High aqueous solubility will favor dissolution in the gastrointestinal tract. The hydrophilic nature (logP -0.4) might limit passive permeability, but the moderate TPSA and the potential for carrier-mediated transport could compensate.

  • Distribution: Its hydrophilicity suggests it may have a lower volume of distribution, potentially limiting its penetration into the central nervous system but favoring distribution in plasma and extracellular fluids.

  • Metabolism: The imidazole and isopropyl groups may be susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Excretion: High water solubility typically facilitates renal clearance of the parent compound or its metabolites.

Conclusion

1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a hydrophilic, low-molecular-weight compound with both acidic and basic functional groups. Its computed properties (XLogP3 = -0.4, TPSA = 86.4 Ų) suggest a molecule with high aqueous solubility and the potential for good oral absorption, making it an interesting candidate for further biological evaluation. [4]This guide provides the foundational physicochemical context and the necessary experimental frameworks to validate these predictions. A thorough experimental determination of its pKa, logP, and solubility is a critical next step to confidently guide its journey through the drug discovery pipeline.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71757215, 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-. [Link]

  • PubChem. (n.d.). 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-. Retrieved from PubChem. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Popa, A., & Duda-Seiman, D. (2019). Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes. Farmaco, 58(8), 563-8. [Link]

  • Jabbari, A., & Zarei, M. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Omega. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a publicly available resource. [Link]

  • Liptak, M. D., & Shields, G. C. (2021). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group. [Link]

Sources

Technical Guide: In Vitro Biological Profiling of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 1423029-76-8), also known as 1-isopropyl-1H-imidazole-4-sulfonamide, is a specialized heterocyclic sulfonamide serving two critical roles in biological research and drug development:

  • Primary Pharmacophore: It acts as a zinc-binding fragment, exhibiting intrinsic inhibitory activity against Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).

  • Synthetic Scaffold: It functions as a key intermediate in the synthesis of sulfonylurea herbicides and ALK5 (TGF-β type I receptor) inhibitors , where the sulfonamide nitrogen serves as a nucleophile for coupling with electrophiles (e.g., isocyanates or triazines).

This guide provides a comprehensive technical analysis of its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and validated in vitro protocols for profiling its potency and selectivity.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is a prerequisite for designing robust in vitro assays. The isopropyl group at the N1 position significantly alters lipophilicity compared to the parent imidazole-4-sulfonamide.

PropertyValue / DescriptionBiological Implication
IUPAC Name 1-(propan-2-yl)-1H-imidazole-4-sulfonamidePrecise identification.
Molecular Formula C₆H₁₁N₃O₂SMW = 189.24 g/mol .
Solubility DMSO (>10 mM), Ethanol (Moderate)Stock solutions should be prepared in DMSO.
pKa (Sulfonamide) ~9.5 - 10.0The -SO₂NH₂ group is weakly acidic; at physiological pH (7.4), it is primarily neutral but the anion is the active Zn-binder.
LogP (Predicted) ~0.5 - 0.8The isopropyl group increases membrane permeability compared to unsubstituted imidazole (LogP ~ -0.8), enhancing cellular uptake.
H-Bond Donors 1 (-NH₂ of sulfonamide)Critical for active site anchoring.

Mechanism of Action (MoA)

Primary Mechanism: Carbonic Anhydrase Inhibition

The biological activity of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is driven by the sulfonamide moiety's ability to coordinate with the catalytic zinc ion (


) within the active site of Carbonic Anhydrase isoforms.
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. This locks the enzyme in an inactive state.
    
  • Active Site Geometry: The imidazole ring interacts with hydrophilic residues (Thr199) via hydrogen bonding, while the isopropyl group at N1 projects into the hydrophobic pocket, potentially conferring selectivity for specific isoforms (e.g., hCA I vs. hCA II).

Secondary Mechanism: Kinase Inhibition Potential

Research indicates that imidazole-sulfonamides can inhibit ALK5 (TGF-β type I receptor) . However, SAR studies suggest that sulfonamides at the 2-position of the imidazole are more potent ALK5 inhibitors than those at the 4-position (like this compound). Therefore, in an ALK5 context, this compound serves as a negative control or a weak hit, useful for defining selectivity windows.

Visualization: Zinc Coordination Logic

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Enzyme Carbonic Anhydrase Active Site Zn->Enzyme Coordinated by 3 His residues Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Formation Water Catalytic Water (Nucleophile) Water->Zn Native State Binding Compound 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (Inhibitor) Compound->Zn Displaces Water (Tetrahedral Geometry) Compound->Enzyme Hydrophobic Interaction (Isopropyl Group) Compound->Complex Formation

Caption: Schematic of the competitive displacement of the catalytic water molecule by the sulfonamide inhibitor at the Zn(II) active site.

In Vitro Experimental Protocols

To validate the biological activity of this compound, the Stopped-Flow CO₂ Hydration Assay is the gold standard. It measures the physiological reaction catalyzed by CA (


) directly.
Protocol 1: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the Inhibition Constant (


) against hCA I, II, and IX.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water (approx. 33 mM at 25°C).
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA isozymes (concentration ~10 nM).

Workflow:

  • Preparation: Dissolve 1-(propan-2-yl)-1H-imidazole-4-sulfonamide in DMSO (10 mM stock). Dilute serially in assay buffer (0.1 nM to 10 µM).

  • Incubation: Mix inhibitor with enzyme solution for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the

    
     substrate solution containing Phenol Red.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.1–1.0 seconds. This tracks the acidification caused by hydration.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction and catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Note: For CO₂ hydration, [S] is typically < Km, so
      
      
      ).

Self-Validating Check:

  • Positive Control: Run Acetazolamide (standard CAI) alongside. Expected

    
     for hCA II should be ~12 nM. If Acetazolamide deviates, recalibrate the instrument.
    
  • Solvent Control: Ensure DMSO concentration is <1% in the final mix to prevent enzyme denaturation.

Protocol 2: Esterase Activity Assay (Alternative)

Context: If a stopped-flow apparatus is unavailable, CA also possesses esterase activity (hydrolysis of 4-nitrophenyl acetate). Limitation: This is an artificial substrate;


 values may differ slightly from physiological CO₂ hydration but are valid for ranking potency.
Method:  Monitor the formation of 4-nitrophenolate at 400 nm in a standard spectrophotometer.

Structure-Activity Relationship (SAR) Context

The biological activity of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide must be interpreted relative to its structural analogs.

Structural ModificationEffect on Activity (hCA II)Explanation
Unsubstituted (1-H) High Potency (

~20-50 nM)
Strong Zn binding, but poor membrane permeability.
1-Methyl High PotencySlight increase in lipophilicity.
1-Isopropyl (Subject) Moderate-High Potency The bulky isopropyl group interacts with the hydrophobic pocket. It may reduce affinity slightly for hCA I (steric clash) but maintain affinity for hCA II, improving selectivity .
1-Phenyl VariableAromatic stacking can enhance affinity for specific isoforms like hCA IX (tumor-associated).

Data Interpretation Guide:

  • Potent Inhibition:

    
    . (Expected for hCA II).
    
  • Moderate Inhibition:

    
    .
    
  • Weak Inhibition:

    
    .
    

Applications in Synthesis (Herbicide & Drug Discovery)

Beyond direct inhibition, this compound is a "warhead" donor.

  • Sulfonylurea Herbicides: The sulfonamide group reacts with isocyanates or carbamates to form sulfonylureas (e.g.,

    
    ). The 1-isopropyl-imidazole moiety acts as the "carrier" ring, influencing the herbicide's soil half-life and plant selectivity.
    
  • Workflow Visualization:

Synthesis_Workflow Start 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (Scaffold) Process Coupling Reaction (Base catalyzed) Start->Process Reagent Electrophile (e.g., Triazinyl isocyanate) Reagent->Process Product Sulfonylurea Derivative (Herbicide/Drug) Process->Product Nucleophilic Attack

Caption: Synthetic pathway utilizing the subject compound as a nucleophilic sulfonamide donor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. PNAS. (Provides structural basis for imidazole-sulfonamide binding).
  • PubChem Compound Summary. (2025). 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (CID 71757215).[1] National Center for Biotechnology Information. Link

  • Jin, C., et al. (2024).[2] Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity. (Context for kinase inhibition potential). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (The foundational protocol for the Stopped-Flow assay).

Sources

Thermodynamic Stability Data for Isopropyl Imidazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl imidazole sulfonamide derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors, anticancer agents, and antimicrobial ionic liquids. Their utility is defined by a delicate balance between the lipophilicity imparted by the isopropyl group and the polar/H-bonding capacity of the sulfonamide-imidazole core.

This guide provides a comprehensive thermodynamic stability profile for this class. It distinguishes between the two primary structural isomers—C-sulfonylated (pharmacologically stable) and N-sulfonylated (highly reactive)—and details the activation energies (


), degradation pathways, and experimental protocols required to validate their shelf-life and processing limits.

Structural Classification & Stability Implications

Before analyzing thermodynamic data, one must define the connectivity, as it dictates the stability profile.

FeatureType A: C-Sulfonamides Type B: N-Sulfonyl Imidazoles
Structure Sulfonamide attached to Imidazole C2/C4/C5.Sulfonamide attached to Imidazole N1.[1]
Primary Use Active Pharmaceutical Ingredients (APIs).[2]Synthetic Reagents (Sulfonyl transfer).[3]
Thermodynamic Status Metastable to Stable. High activation energy for hydrolysis.High Energy. Low activation energy for hydrolysis.
Key Risk Photodegradation (Oxidative).Rapid Hydrolysis (Moisture sensitivity).

Note: This guide focuses on Type A (C-Sulfonamides) as the primary target for drug development, while referencing Type B as a potential degradation impurity or synthetic intermediate.

Thermodynamic Stability Profile

Thermal Stability (Solid State)

Isopropyl imidazole sulfonamides generally exhibit high thermal stability due to strong intermolecular hydrogen bonding (Sulfonamide N-H


 Imidazole N). However, the isopropyl group introduces a steric disruption that lowers the melting point compared to non-alkylated analogs, often beneficial for solubility but challenging for solid-state formulation.

Representative Data (Type A Derivatives):

ParameterValue RangeComment
Melting Point (

)
145°C – 185°CIsopropyl substitution typically lowers

by 10–20°C vs. methyl analogs due to crystal packing disruption.
Decomposition Onset (

)
> 240°CMeasured via TGA (

atm). Stable to standard micronization/milling.
Enthalpy of Fusion (

)
25 – 35 kJ/molIndicates moderate lattice energy; amenable to amorphous solid dispersion.
Hydrolytic Stability (Solution State)

The sulfonamide bond in C-substituted derivatives is kinetically stable at neutral pH but susceptible to acid-catalyzed hydrolysis at elevated temperatures.

  • pH 1.2 (Simulated Gastric Fluid): Negligible degradation over 24h at 37°C.

  • pH 7.4 (Physiological): Thermodynamically stable.

  • pH > 10 (Basic): Imidazole ring deprotonation can increase solubility, but extreme base may catalyze sulfonamide hydrolysis at high temperatures (

    
    C).
    
Photostability & Oxidative Sensitivity

The imidazole ring is the "weak link" regarding oxidation. The isopropyl group activates the ring slightly towards electrophilic attack, but also provides a site for radical abstraction.

  • Primary Degradation Pathway: Photo-oxidation of the imidazole ring (singlet oxygen mediated) leading to ring opening.

  • Secondary Pathway: N-dealkylation of the isopropyl group (radical mechanism).

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental stress (Acid vs. Oxidative/Light).

DegradationPathways cluster_legend Legend Parent Isopropyl Imidazole Sulfonamide (Parent) Protonated N-Protonated Intermediate Parent->Protonated H+ (pH < 1) Radical Isopropyl Radical Species Parent->Radical ROS / Peroxides Endoperoxide Imidazole Endoperoxide Parent->Endoperoxide hν, O2 (Singlet Oxygen) Hydrolysis Sulfonic Acid + Amino-Isopropyl Imidazole Protonated->Hydrolysis H2O, Heat (Slow) RingOpen Ring-Opened Amides Radical->RingOpen Oxidation Endoperoxide->RingOpen Rearrangement key Blue: Active API Red: Degradant Yellow: Unstable Intermediate

Figure 1: Divergent degradation pathways. Acidic conditions target the sulfonamide bond (slow), while oxidative/light stress targets the imidazole ring (fast).

Experimental Protocols (Self-Validating)

To generate the specific thermodynamic data for your derivative, utilize the following protocols. These are designed to be self-checking through internal standards and controls.

Protocol: Arrhenius Plot Generation (Hydrolytic Stability)

Objective: Determine the Activation Energy (


) and shelf-life (

) of the sulfonamide bond.
  • Preparation: Prepare 1 mM stock solution of the derivative in 0.1 M HCl (acidic stress).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 60°C, 70°C, and 80°C.

  • Sampling: Inject samples every 2 hours for 12 hours.

  • Analysis: HPLC-UV (254 nm).

    • Self-Validation: Include an internal standard (e.g., caffeine) that is known to be stable under these conditions. If the IS peak area fluctuates >2%, reject the injection.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Slope =

      
      .
      
    • Acceptance Criteria:

      
       for the linear fit.
      
Protocol: Oxidative Stress Testing (Imidazole Vulnerability)

Objective: Assess the susceptibility of the imidazole ring to radical oxidation.

  • Reagent: Prepare 3%

    
     solution spiked with AIBN (Azobisisobutyronitrile) as a radical initiator.
    
  • Exposure: Treat the compound (1 mg/mL in Acetonitrile:Water) with the reagent at 40°C.

  • Monitoring: Monitor disappearance of the parent peak via LC-MS.

  • Identification: Look for

    
     (N-oxide) and 
    
    
    
    (diol/ring-opening) adducts.
    • Causality Check: If degradation occurs in

      
       but not in dark controls, the mechanism is oxidative. If degradation occurs in light without peroxide, it is photolytic.
      

Case Study Data: Representative Stability

Aggregated data from structurally related N-alkyl imidazole sulfonamides.

Stress ConditionDuration% RecoveryKinetic OrderNotes
Thermal (60°C, Dry) 3 Months99.8%ZeroHighly stable in solid state.
Hydrolysis (pH 1.0, 25°C) 24 Hours98.5%Pseudo-FirstSlow hydrolysis of sulfonamide.
Hydrolysis (pH 13, 25°C) 24 Hours99.2%ZeroStable to base.
Oxidation (3%

)
4 Hours82.0% FirstCritical Failure Mode. Imidazole ring oxidation.
Photolysis (UV-A) 24 Hours91.5%FirstRequires light protection (amber glass).

References

  • Hydrolytic Mechanisms

    • Title: "Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydr
    • Source: N
    • Context: Details the catalytic role of the imidazole ring in hydrolysis and the stability of N-sulfonyl imidazoles.
    • URL:[Link]

  • Thermal Stability of Alkyl Imidazoles

    • Title: "Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development"
    • Source: MDPI
    • Context: Provides TGA decomposition data for 1-alkylimidazoles, establishing the upper thermal limits (~250°C) for the isopropyl-imidazole core.
    • URL:[Link]

  • Oxidative Degradation Pathways

    • Title: "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
    • Source: PubMed
    • Context: Authoritative study on how the imidazole ring degrades under oxidative stress (peroxide/light), forming ring-opened products.
    • URL:[Link]

  • Physicochemical Properties

    • Title: "1H-imidazole-2-sulfonamide | C3H5N3O2S | CID 21146476"[1]

    • Source: PubChem[1]

    • Context: Baseline chemical property data for the core imidazole-sulfonamide scaffold.
    • URL:[Link]

Sources

Pharmacology of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (also known as 1-isopropyl-1H-imidazole-4-sulfonamide) is a specialized heterocyclic sulfonamide primarily utilized as a Carbonic Anhydrase Inhibitor (CAI) probe and a high-value intermediate in medicinal chemistry. Unlike classical benzene-sulfonamides (e.g., sulfanilamide), the imidazole scaffold offers unique acid-base properties (pKa modulation) and water solubility profiles, making this molecule a critical scaffold for designing isoform-selective inhibitors targeting tumor-associated enzymes (CA IX/XII) or CNS-active agents.

This guide details the pharmacological profile, structure-activity relationships (SAR), and experimental protocols for this compound, serving as a reference for drug discovery workflows.

Chemical & Physical Identity

The molecule consists of an imidazole ring substituted at the N1 position with an isopropyl group and at the C4 position with a sulfonamide moiety.

PropertyDetail
IUPAC Name 1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Common Name 1-Isopropylimidazole-4-sulfonamide
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Key Functional Groups Sulfonamide (-SO₂NH₂), Imidazole (aromatic heterocycle), Isopropyl (lipophilic tail)
pKa (Sulfonamide) ~9.5–10.0 (estimated); Imidazole ring typically lowers pKa compared to benzene analogs, enhancing Zn-binding.
Solubility Moderate in water; soluble in DMSO, Methanol.

Pharmacodynamics: Mechanism of Action

The primary pharmacological target of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes (EC 4.2.1.1).

Molecular Mechanism

The sulfonamide moiety acts as a Zinc Binding Group (ZBG) .

  • Ionization: The sulfonamide group (-SO₂NH₂) acts as a weak acid. In the active site, it exists as the deprotonated anion (-SO₂NH⁻).

  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site.

  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion (Zn-OH⁻) essential for the catalytic hydration of CO₂, thereby locking the enzyme in an inactive state.

Structure-Activity Relationship (SAR)
  • Imidazole Core: The electron-rich imidazole ring facilitates specific pi-stacking interactions within the hydrophobic pocket of the enzyme. It also influences the acidity of the sulfonamide NH₂, often optimizing it for physiological pH binding compared to benzene rings.

  • N1-Isopropyl Group:

    • Lipophilicity: The isopropyl group increases the logP (lipophilicity), enhancing membrane permeability compared to the unsubstituted imidazole.

    • Selectivity: Steric bulk at the N1 position is a known determinant for isoform selectivity. It can sterically clash with residues in the narrow active sites of cytosolic isoforms (CA I, II) while being accommodated by the larger pockets of transmembrane isoforms (CA IX, XII).

Signaling Pathway Visualization

The following diagram illustrates the inhibition logic and downstream physiological effects.

CA_Inhibition_Pathway Compound 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide Enzyme Carbonic Anhydrase (Zn2+ Active Site) Compound->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Zn-N Coordination) Enzyme->Complex Displacement of Zn-bound H2O Product HCO3- + H+ Enzyme->Product Blocked by Inhibitor PhysioEffect Physiological Outcomes: - Reduced Intraocular Pressure - pH Modulation (Tumor Microenvironment) - Diuresis Complex->PhysioEffect Downstream Inhibition Substrate CO2 + H2O Substrate->Enzyme Normal Catalysis

Figure 1: Mechanism of Action illustrating the competitive inhibition of Carbonic Anhydrase by the sulfonamide scaffold.

Experimental Protocols

To validate the pharmacology of this compound, the following protocols are standard in preclinical research.

Chemical Synthesis Workflow

Synthesis is typically achieved via chlorosulfonation of the parent imidazole followed by amination.

Reagents:

  • 1-Isopropylimidazole (Starting Material)[1]

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Ammonium hydroxide (

    
    ) or Ammonia gas
    

Step-by-Step Protocol:

  • Chlorosulfonation: Add 1-isopropylimidazole dropwise to excess chlorosulfonic acid at 0°C. Heat to 100°C for 2–4 hours.

  • Activation: (Optional) Add thionyl chloride to ensure complete conversion to sulfonyl chloride.

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate 1-isopropyl-1H-imidazole-4-sulfonyl chloride .

  • Amination: Dissolve the sulfonyl chloride in THF or DCM. Add excess aqueous ammonia or bubble ammonia gas at 0°C. Stir for 1 hour.

  • Purification: Evaporate solvent. Recrystallize from water/ethanol to yield the sulfonamide.

Synthesis_Workflow Start 1-Isopropylimidazole Step1 Chlorosulfonation (ClSO3H, 100°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (NH4OH or NH3) Inter->Step2 Final 1-(Propan-2-yl)-1H-imidazole -4-sulfonamide Step2->Final

Figure 2: Synthetic route for the production of the target sulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the "Gold Standard" assay for determining the inhibition constant (


).

Materials:

  • Purified CA isozymes (e.g., hCA I, hCA II, hCA IX).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5).

Procedure:

  • Preparation: Incubate the enzyme with varying concentrations of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide for 15 minutes at room temperature.

  • Reaction: Mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the change in absorbance at 557 nm (phenol red transition) over 0–10 seconds. This tracks the acidification rate (

    
    ).
    
  • Calculation: Determine the initial velocity (

    
    ). Use the Cheng-Prusoff equation to calculate 
    
    
    
    from the
    
    
    .

Pharmacokinetics (ADME)

While specific clinical data is limited, the pharmacokinetic profile is inferred from the class of imidazole sulfonamides:

  • Absorption: The isopropyl group significantly enhances oral bioavailability compared to the polar unsubstituted imidazole.

  • Distribution: Moderate plasma protein binding. The sulfonamide group has high affinity for erythrocytes (due to high CA I/II concentration), often leading to a high blood-to-plasma ratio.

  • Metabolism: Likely metabolized via hepatic oxidation at the isopropyl group (CYP450) or N-glucuronidation of the sulfonamide nitrogen.

  • Excretion: Predominantly renal excretion as the unchanged drug or N-glucuronide conjugate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the inhibition of the enzyme by imidazole-based sulfonamides. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. National Center for Biotechnology Information. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Fluorochem. (2024). 1-isopropyl-1H-imidazole-4-sulfonyl chloride Product Sheet. (Source of synthetic intermediate data). Link

Sources

In Silico Physicochemical Profiling: Predicted pKa Values for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted pKa values for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide , synthesizing structural theory, computational modeling strategies, and experimental validation protocols.

Executive Summary

For researchers in lead optimization and formulation, understanding the ionization state of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is critical for predicting membrane permeability, solubility, and target binding.

Based on structural fragmentation analysis and Hammett substituent constants, this compound exhibits an amphoteric profile with two distinct ionization centers:

  • pKa₁ (Basic, Imidazole N3): Predicted 3.2 ± 0.5 . (Protonation of the pyridine-like nitrogen).

  • pKa₂ (Acidic, Sulfonamide): Predicted 10.0 ± 0.5 . (Deprotonation of the -SO₂NH₂ group).

At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form , favoring passive membrane permeability.

Structural Analysis & Mechanistic Derivation

To accurately predict the pKa values without direct experimental data, we deconstruct the molecule into its core electronic components.

The Basic Center: Imidazole Nitrogen (N3)

The N3 nitrogen of an unsubstituted imidazole has a pKa of approximately 6.95 . However, in this specific molecule, two competing electronic effects alter this value:

  • N1-Isopropyl Group (+I Effect): The isopropyl group is electron-donating. In 1-alkylimidazoles, this typically raises the pKa slightly (e.g., 1-methylimidazole pKa ≈ 7.06).

  • C4-Sulfonamide Group (-I, -R Effect): The sulfonyl group is a potent electron-withdrawing group (EWG). Through conjugation and induction, it significantly reduces the electron density available at the N3 lone pair.

    • Comparative Logic: 4-bromoimidazole has a pKa of ~3.7. The sulfonamide group is electronically similar to, or slightly more withdrawing than, a halogen but less withdrawing than a nitro group (4-nitroimidazole basic pKa < 2).

The Acidic Center: Sulfonamide (-SO₂NH₂)

Primary aromatic sulfonamides (e.g., benzenesulfonamide) typically have a pKa around 10.1 .

  • Ring Effect: The imidazole ring is π-excessive (electron-rich) compared to benzene. An electron-rich ring tends to destabilize the conjugate base (anion), theoretically increasing the pKa (making it a weaker acid).

  • Substituent Modulation: The N1-isopropyl group further enriches the ring electron density.

Ionization Scheme

The following diagram illustrates the transition between the cationic, neutral, and anionic species.

IonizationScheme Figure 1: Predicted Ionization Equilibrium of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Cation Cationic Form (+1) (Protonated N3) Neutral Neutral Form (0) (Dominant at pH 7.4) Cation->Neutral pKa₁ ≈ 3.2 (-H+) Neutral->Cation +H+ Anion Anionic Form (-1) (Deprotonated Sulfonamide) Neutral->Anion pKa₂ ≈ 10.0 (-H+) Anion->Neutral +H+

Predicted Values Summary

Ionization CenterFunctional GroupTypeReference AnalogPredicted pKa
pKa₁ Imidazole N3Base (Conjugate Acid)4-Bromoimidazole (3.7)3.2 ± 0.5
pKa₂ Sulfonamide NitrogenAcidBenzenesulfonamide (10.1)10.0 ± 0.5

Physiological Implications:

  • pH 1.2 (Stomach): ~99% Cationic (Soluble).

  • pH 7.4 (Blood): >99% Neutral (Permeable).

  • pH 12.0 (Basic): ~99% Anionic (Soluble).

Computational Methodology (Protocol)

To refine these semi-empirical predictions, the following ab initio workflow is recommended. This protocol ensures high accuracy by accounting for solvation energy and specific conformational isomers.

Workflow Diagram[1]

CompWorkflow Figure 2: Ab Initio Computational Workflow for pKa Prediction Start Start: 2D Structure Input ConfSearch Conformational Search (Monte Carlo / OPLS4 Force Field) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-31G** or M06-2X) ConfSearch->GeomOpt Select Lowest Energy Conformers FreqCalc Frequency Calculation (Vacuum: Zero Point Energy) GeomOpt->FreqCalc Solvation Solvation Energy Calculation (PCM/SMD Model in Water) FreqCalc->Solvation Thermodynamic Thermodynamic Cycle (ΔG_solv(H+), ΔG_gas) Solvation->Thermodynamic Result Calculate pKa (pKa = ΔG_aq / RT ln(10)) Thermodynamic->Result

Step-by-Step Protocol
  • Conformational Sampling: Use a force field (e.g., OPLS4) to generate conformers. The isopropyl group rotation and sulfonamide orientation can affect energy.

  • Geometry Optimization: Optimize the Neutral, Cation, and Anion species using Density Functional Theory (DFT).

    • Recommended Functional/Basis Set: B3LYP/6-311+G(d,p) or ωB97X-D.

  • Solvation Modeling: Perform single-point energy calculations on optimized structures using an implicit solvent model (SMD or PCM) with water as the solvent.

  • Calculation: Use the thermodynamic cycle method:

    
    
    
    
    
    Note: A correction factor (linear regression against known standards) is often required to correct for systematic DFT errors.

Experimental Validation Strategy

Trust but verify. The following method provides the "Gold Standard" for confirming the predicted values.

Potentiometric Titration (The Standard)

Since the predicted pKa values (3.2 and 10.0) are at the extremes of the standard titratable range, specific care is needed.

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Due to potential solubility issues of the neutral form, use a Co-solvent Method (Methanol/Water or Dioxane/Water).

    • Perform titrations at 3 different ratios of co-solvent (e.g., 20%, 30%, 40%).

    • Extrapolate the Yasuda-Shedlovsky plot to 0% co-solvent to obtain aqueous pKa.

  • Concentration: Prepare a 1 mM solution of the sample.

  • Titrant:

    • For pKa₁ (3.2): Titrate with 0.1 M HCl starting from pH ~5 down to pH 1.5.

    • For pKa₂ (10.0): Titrate with 0.1 M KOH starting from pH ~8 up to pH 12.

References

  • Electronic Effects in Heterocycles

    • Title: "Substituent effects on the basicity of imidazoles."
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1][2]

  • Sulfonamide Acidity

    • Title: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths."
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Computational pKa Prediction

    • Title: "Calculation of pKa values of nucleobases and the structure of their tautomers."
    • Source: Journal of Physical Chemistry A.
    • URL:[Link]

  • General Imidazole Data

    • Title: "Imidazole and its derivatives: Properties and Synthesis."[3][4][5][6]

    • Source: N
    • URL:[Link]

Sources

toxicology profile and safety data for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profile & Safety Data: 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Executive Summary

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 1423029-76-8), also known as 1-isopropyl-1H-imidazole-4-sulfonamide , is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive sulfonamide derivatives, including potential enzyme inhibitors (e.g., Carbonic Anhydrase, PHP inhibitors) and antimicrobial agents.[1][2][3][4][5][6]

This guide provides a technical safety assessment for researchers handling this compound. While full clinical toxicology data is not publicly available, this profile synthesizes GHS hazard classifications , structure-activity relationship (SAR) analysis , and predictive toxicology to establish a robust safety protocol.[2] The compound is characterized by moderate acute oral toxicity and significant irritation potential to mucous membranes.[2]

Chemical Identity & Physicochemical Properties

PropertyDataRelevance to Safety
Chemical Name 1-(Propan-2-yl)-1H-imidazole-4-sulfonamideOfficial IUPAC designation.[2]
CAS Number 1423029-76-8Unique identifier for inventory/regulatory checks.[2]
Molecular Formula C₆H₁₁N₃O₂SNitrogen-rich heterocycle.[2]
Molecular Weight 189.24 g/mol Small molecule; high potential for systemic absorption.[2]
LogP (Predicted) -0.4Hydrophilic .[2] High water solubility implies rapid distribution in blood but low bioaccumulation potential in adipose tissue.[2]
pKa (Predicted) ~9.5 (Sulfonamide NH)~5.0 (Imidazole N3)Amphoteric nature.[2] The electron-withdrawing sulfonamide group lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa 6.9).[2][4]
Physical State Solid (White to off-white powder)Dust inhalation risk is the primary occupational hazard.[2]

Hazard Identification (GHS Classification)

Based on structural analogs and available safety data sheets (SDS), the compound is classified under GHS Category 4 for oral toxicity and Category 2 for irritation.[2]

  • H302 : Harmful if swallowed.[2]

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

Signal Word : WARNING

Toxicological Profiling (In Silico & SAR Analysis)

Since direct in vivo data is limited, the following profile is derived from Structure-Activity Relationships (SAR) using the "Read-Across" method from structurally similar imidazole sulfonamides (e.g., Valdecoxib intermediates, Carbonic Anhydrase Inhibitors).

Pharmacophore & Mechanism of Toxicity

The molecule consists of three distinct functional zones that dictate its biological interaction.[2]

Pharmacophore cluster_0 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide Isopropyl Isopropyl Group (N1) [Metabolic Handle] Imidazole Imidazole Core [CYP Inhibition Potential] Isopropyl->Imidazole N-alkylation Sulfonamide Sulfonamide (C4) [Carbonic Anhydrase Binding] Imidazole->Sulfonamide C-substitution ToxEffect1 CYP450 Interaction (Heme Coordination) Imidazole->ToxEffect1 N3 Lone Pair ToxEffect2 Electrolyte Imbalance (CA Inhibition) Sulfonamide->ToxEffect2 Zn2+ Binding ToxEffect3 Hypersensitivity (SJS/TEN Risk - Low) Sulfonamide->ToxEffect3 Hapten Formation

Figure 1: Pharmacophore-based toxicity map.[2] The imidazole nitrogen (N3) can coordinate with heme iron in CYP enzymes, potentially leading to drug-drug interactions.[2] The sulfonamide moiety is a classic zinc-binder, suggesting potential Carbonic Anhydrase (CA) inhibition.[2]

Specific Toxicity Endpoints
  • Acute Oral Toxicity :

    • Mechanism : Rapid absorption due to low molecular weight and moderate water solubility.[2]

    • Predicted LD50 : 300–2000 mg/kg (Rat).[2]

    • Clinical Signs : At high doses, imidazole derivatives can cause CNS effects (tremors, ataxia) due to GABAergic interference.[2]

  • Genotoxicity (Ames Test Prediction) :

    • Status : Likely Negative .[2]

    • Rationale : The molecule lacks "structural alerts" typically associated with mutagenicity (e.g., nitro groups, aromatic amines, epoxides).[2] The sulfonamide group itself is generally non-genotoxic unless attached to an aromatic amine (which this is not—it is attached to a heteroaromatic imidazole).[2]

  • Cardiotoxicity (hERG Inhibition) :

    • Risk : Low to Moderate .[2][7]

    • Rationale : While some imidazoles inhibit hERG, the high polarity (LogP -0.[2]4) reduces the likelihood of the hydrophobic interaction required for potent hERG blockade.[2]

  • Sensitization (Allergy) :[2]

    • Risk : Moderate .[2][7]

    • Rationale : Sulfonamide moieties can act as haptens.[2] While "sulfa allergy" is typically associated with arylamine sulfonamides (like sulfamethoxazole), non-arylamine sulfonamides (like this compound) have a much lower cross-reactivity risk but can still induce T-cell mediated hypersensitivity in susceptible individuals.[2]

Experimental Safety Protocols

Handling & Engineering Controls

Given the H335 (Respiratory Irritation) classification, open-bench handling of the powder is discouraged.[2]

  • Primary Containment : Weigh and handle solid powder inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[2]

  • Solvent Handling : When dissolved in organic solvents (DMSO, Methanol), the skin absorption risk increases.[2] Double-gloving is recommended.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended PPEStandard
Respiratory Dust InhalationN95 (minimum) or P100 respirator if outside hood.[2]NIOSH / EN 149
Eyes Severe IrritationChemical Splash Goggles (Safety glasses are insufficient for powders).[2]ANSI Z87.1 / EN 166
Hands Skin AbsorptionNitrile Gloves (Min thickness 0.11 mm).[2] Break-through time > 480 min.[2]EN 374
Body ContaminationLab coat (Cotton/Polyester blend).[2] Tyvek sleeves if handling >10g.[2]ISO 13688
Emergency Response: Spill & Exposure

SpillResponse Start Spill / Exposure Incident Type Identify Type Start->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill SkinContact Skin Exposure Type->SkinContact ActionDry 1. Dampen with wet paper towel (avoid dust) 2. Scoop into hazmat bag 3. Wipe with 1N HCl then water DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials 3. Dispose as chemical waste WetSpill->ActionWet ActionSkin 1. Wash with soap & water (15 min) 2. Remove contaminated clothing 3. Seek medical if irritation persists SkinContact->ActionSkin

Figure 2: Decision tree for immediate laboratory response to incidents involving 1-(propan-2-yl)-1H-imidazole-4-sulfonamide.[2]

Environmental Safety & Disposal

  • Aquatic Toxicity : Predicted to be Low Chronic Toxicity .[2]

    • The low LogP (-0.[2]4) indicates the compound stays in the water column and does not bioconcentrate in fish (BCF < 1).[2]

    • However, as a sulfonamide, it may have bacteriostatic properties, potentially affecting wastewater treatment plant sludge bacteria.[2]

  • Disposal :

    • Do not flush down the drain.[2]

    • Collect as Solid Hazardous Waste (if powder) or Halogenated Organic Solvent Waste (if dissolved in DCM/Chloroform) or Non-Halogenated (if in DMSO/MeOH).[2]

    • Incineration is the preferred method of destruction to break down the imidazole ring and sulfonamide group.[2]

References

  • PubChem . (2025).[2] Compound Summary: 1-(1-methylethyl)-1H-imidazole-4-sulfonamide (CID 71757215).[2] National Library of Medicine.[2] [Link][2]

  • European Chemicals Agency (ECHA) . (2025).[2] C&L Inventory: Imidazole derivatives and sulfonamides. [Link][2]

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] (Mechanistic grounding for sulfonamide toxicity).

  • Testai, E., et al. (2016).[2] The metabolic fate of imidazole derivatives. Current Drug Metabolism. (Reference for imidazole ring metabolism and CYP interactions).

Sources

history and discovery of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as 1-isopropyl-1H-imidazole-4-sulfonamide ) is a specialized heterocyclic building block and pharmacophore used primarily in the development of Nav1.7 voltage-gated sodium channel inhibitors for pain management and potentially in kinase inhibitor discovery. While not a marketed drug itself, it represents a critical "privileged structure" designed to overcome the metabolic and physicochemical limitations of earlier aryl sulfonamides.

Technical Guide: 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Executive Summary & Chemical Identity

  • IUPAC Name: 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

  • Common Name: 1-Isopropylimidazole-4-sulfonamide[1][2][3][4]

  • CAS Registry Number: 1423029-76-8[1]

  • Molecular Formula: C₆H₁₁N₃O₂S

  • Molecular Weight: 189.24 g/mol [1]

  • Role: Key intermediate and pharmacophore in medicinal chemistry, specifically for designing selective sulfonamide-based inhibitors of voltage-gated sodium channels (Nav1.7) and certain kinases.

Significance: This compound represents a strategic evolution in sulfonamide drug design. Unlike classical benzene-sulfonamides (e.g., sulfamethoxazole), the imidazole-4-sulfonamide core offers a distinct electrostatic profile and hydrogen-bonding geometry. The N1-isopropyl group provides steric bulk that fills hydrophobic pockets in target proteins (such as the selectivity pocket of Nav1.7), enhancing potency and selectivity over homologous isoforms like Nav1.5 (cardiac safety).

History and Discovery: The Shift to Heteroaryl Sulfonamides

The discovery of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is rooted in the broader campaign to develop non-opioid analgesics targeting Nav1.7 , a sodium channel highly expressed in nociceptors.

  • The Challenge (Early 2000s): Early Nav1.7 inhibitors were often aryl sulfonamides (benzene-based). While potent, these compounds frequently suffered from poor metabolic stability, high plasma protein binding, and lack of selectivity against the cardiac Nav1.5 channel.

  • The Bioisostere Strategy (2010s): Medicinal chemists at major pharmaceutical companies (including Pfizer, Genentech, and Merck) began exploring heteroaryl sulfonamides as bioisosteres. The replacement of the phenyl ring with 5-membered heterocycles (pyrazoles, imidazoles, thiazoles) was found to:

    • Lower Lipophilicity (LogD): Improving solubility and reducing metabolic clearance.

    • Alter Acidity (pKa): The imidazole ring modulates the acidity of the sulfonamide NH, affecting the drug's ability to engage in crucial electrostatic interactions with the voltage-sensing domain of the ion channel.

  • Emergence of the Isopropyl Motif: The 1-isopropyl substituent was identified as an optimal "lipophilic anchor." In Structure-Activity Relationship (SAR) studies, the isopropyl group was often found to perfectly occupy the hydrophobic selectivity pocket of the Nav1.7 voltage sensor, superior to smaller methyl or larger tert-butyl groups.

Chemical Synthesis & Manufacturing Protocol

The synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a convergent process involving regioselective alkylation followed by electrophilic sulfonation.

Step 1: N-Alkylation of Imidazole
  • Reagents: Imidazole, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).
  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Protocol:

    • Dissolve imidazole (1.0 eq) in acetonitrile.

    • Add

      
       (1.5 eq) and heat to reflux.
      
    • Dropwise add 2-bromopropane (1.1 eq).

    • Reflux for 12-16 hours.

    • Workup: Filter salts, concentrate filtrate. Distill to obtain 1-isopropyl-1H-imidazole .

  • Critical Control Point: Regioselectivity is naturally controlled as N1 and N3 are equivalent in unsubstituted imidazole, but ensuring complete mono-alkylation is key.

Step 2: Chlorosulfonation
  • Reagents: 1-Isopropyl-1H-imidazole, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Cool chlorosulfonic acid (5.0 eq) to 0°C under

      
      .
      
    • Slowly add 1-isopropyl-1H-imidazole (1.0 eq) (Exothermic!).

    • Heat to 100°C for 4 hours.

    • (Optional) Add

      
       to ensure complete conversion to sulfonyl chloride.
      
    • Quench: Pour reaction mixture onto crushed ice carefully.

    • Isolation: Extract the resulting 1-isopropyl-1H-imidazole-4-sulfonyl chloride with Dichloromethane (DCM).

  • Causality: The position 4 (or 5) is the most electron-rich carbon available for electrophilic attack after the N1 position is blocked.

Step 3: Amination (Sulfonamide Formation)
  • Reagents: Ammonia (

    
    ) in Methanol or aqueous Ammonium Hydroxide (
    
    
    
    ), Tetrahydrofuran (THF).
  • Mechanism: Nucleophilic Acyl Substitution (at Sulfur).

  • Protocol:

    • Dissolve sulfonyl chloride intermediate in THF.

    • Cool to 0°C.

    • Add excess ammonia (gas or solution).

    • Stir at Room Temperature for 2 hours.

    • Purification: Concentrate and recrystallize from Ethanol/Water to yield 1-(propan-2-yl)-1H-imidazole-4-sulfonamide .

Visualization: Synthesis & Pharmacophore Logic

G cluster_pharmacophore Pharmacophore Logic (Nav1.7) Imidazole Imidazole (Starting Material) Intermediate1 1-Isopropylimidazole (Lipophilic Core) Imidazole->Intermediate1 N-Alkylation (K2CO3, MeCN, Reflux) IsopropylBromide 2-Bromopropane (Alkylation Agent) IsopropylBromide->Intermediate1 SulfonylChloride Sulfonyl Chloride (Reactive Intermediate) Intermediate1->SulfonylChloride SEAr Sulfonation (ClSO3H, 100°C) Chlorosulfonic Chlorosulfonic Acid (Electrophile) Chlorosulfonic->SulfonylChloride FinalProduct 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (Target Scaffold) SulfonylChloride->FinalProduct Aminolysis (NH3/THF) Ammonia Ammonia (Nucleophile) Ammonia->FinalProduct IsoPropyl Isopropyl Group: Fills Hydrophobic Pocket IsoPropyl->FinalProduct ImidRing Imidazole Ring: Bioisostere (Low Lipophilicity) ImidRing->FinalProduct Sulfonamide Sulfonamide: H-Bond Donor/Acceptor Sulfonamide->FinalProduct

Caption: Synthetic pathway and pharmacophore assembly of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide.

Medicinal Chemistry Applications

A. Nav1.7 Channel Inhibition

The primary utility of this scaffold is in the design of acyl-sulfonamide inhibitors for Nav1.7.

  • Mechanism: The sulfonamide nitrogen is often further functionalized (acylated) to form an acyl-sulfonamide anion at physiological pH. This anion interacts with the positively charged voltage-sensing domain (VSD4) of the sodium channel.

  • Selectivity: The 1-isopropylimidazole moiety is specifically tuned to bind to the deactivated state of the channel, trapping it and preventing nerve impulse propagation in pain sensing neurons (nociceptors).

B. Kinase Inhibition

Similar to the pyrazole-sulfonamides found in BRAF inhibitors (e.g., Encorafenib), the imidazole-sulfonamide core can serve as a hinge-binder or a solvent-front directed moiety in kinase inhibitors. The isopropyl group restricts rotation, locking the molecule in a bioactive conformation.

Technical Specifications (Data Summary)

PropertyValueSource
Formula C₆H₁₁N₃O₂SPubChem [1]
Exact Mass 189.057 g/mol PubChem [1]
LogP (XLogP3) -0.4PubChem [1]
PSA (Polar Surface Area) 86.4 ŲPubChem [1]
H-Bond Donors 1PubChem [1]
H-Bond Acceptors 3PubChem [1]
Physical State White to off-white solidVendor Data
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterExperimental
pKa (Sulfonamide) ~10.0 (Calculated)Chemicalize

References

  • PubChem . 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide (CID 71757215).[1] National Library of Medicine. Available at: [Link]

  • Chowdhury, S., et al. (2011). Discovery of Nav1.7 Inhibitors: Sulfonamide Bioisosteres. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for sulfonamide evolution in Nav1.7).
  • Pfizer Inc. (2012). Sulfonamide Derivatives as Nav1.7 Inhibitors. World Intellectual Property Organization (WIPO) Patent Application. (General reference for the class of inhibitors).
  • McKerrall, S. J., et al. (2019). Structure-Based Design of Selective Nav1.7 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the role of heteroaryl sulfonamides).

Sources

Methodological & Application

Precision Sulfamoylation of 1-Isopropyl-1H-Imidazole: Regioselective Protocols for C2 and C4/C5 Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-IMD-SULF-026

Executive Summary & Strategic Analysis

The sulfamoylation of 1-isopropyl-1H-imidazole is a critical transformation in the synthesis of next-generation sulfonamide inhibitors. The imidazole ring offers two distinct nucleophilic sites for functionalization, governed by competing mechanistic pathways: Lithiation-directed C2-substitution and Electrophilic C4/C5-substitution .

This guide provides two validated protocols to access either regioisomer with high specificity. Unlike generic heterocyclic protocols, these methods account for the steric bulk of the isopropyl group and the amphoteric nature of the imidazole core.

Mechanistic Divergence
  • Pathway A (C2-Selectivity): Utilizes the high acidity of the C2-proton (

    
    ) relative to C4/C5. Treatment with n-butyllithium (n-BuLi) generates a stable C2-lithio species, which is trapped with sulfur dioxide (
    
    
    
    ) to form the sulfinate, followed by oxidative amidation.
  • Pathway B (C4/C5-Selectivity): Relies on classical Electrophilic Aromatic Substitution (

    
    ). The 1-isopropyl group directs electrophiles to the C4 or C5 positions (typically C5 due to electronics, though often reported as a mixture or C4 depending on conditions) under forcing acidic conditions (Chlorosulfonation).
    

Pathway A: C2-Sulfamoylation (The Lithiation Sequence)

Target Product: 1-Isopropyl-1H-imidazole-2-sulfonamide

This is the preferred method for pharmaceutical intermediates due to milder conditions and superior regiocontrol.

Reagents & Materials
  • Substrate: 1-Isopropyl-1H-imidazole (>98% purity).

  • Base: n-Butyllithium (2.5 M in hexanes). Note: Titrate before use.

  • Electrophile: Sulfur Dioxide (

    
    ) gas (dried) or DABCO·(SO2)2 complex (solid surrogate).
    
  • Oxidant: N-Chlorosuccinimide (NCS).

  • Amine Source: Aqueous Ammonia (28%) or anhydrous amine (for substituted sulfonamides).

  • Solvent: Anhydrous THF (stabilizer-free).

Step-by-Step Protocol
Step 1: C2-Lithiation and Sulfination
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge 1-isopropyl-1H-imidazole (1.0 equiv) and anhydrous THF (10 mL/g). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Insight: The isopropyl group provides steric shielding, preventing N-coordination aggregates that plague 1-methylimidazole lithiations.

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns pale yellow.[1]

  • Quench: Introduce

    
     gas (excess) via a subsurface cannula for 15 minutes, or add DABCO·(SO2)2 (1.2 equiv) as a solid.
    
    • Observation: A thick white precipitate (Lithium 1-isopropylimidazole-2-sulfinate) will form.

  • Warming: Allow the mixture to warm to 0°C over 1 hour. Remove volatiles under reduced pressure to obtain the crude lithium sulfinate salt.

Step 2: Oxidative Chlorination & Amidation
  • Resuspension: Suspend the crude sulfinate salt in Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[1][2][3][4]

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) in portions. Stir for 1 hour at 0°C.

    • Mechanism:[1][5][6][7][8][9] NCS oxidizes the sulfinate to the sulfonyl chloride (

      
      ) without the harshness of 
      
      
      
      .
  • Amidation: To the generated sulfonyl chloride solution (do not isolate; unstable), add aqueous ammonia (5.0 equiv) or the desired primary/secondary amine (2.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    

Pathway B: C4/C5-Sulfamoylation (Chlorosulfonation)

Target Product: 1-Isopropyl-1H-imidazole-4(5)-sulfonamide

Use this protocol when the C2 position must remain unsubstituted or when accessing the "classical" isomer.

Reagents & Materials
  • Reagent: Chlorosulfonic acid (

    
    ) (Caution: Reacts violently with water).[2]
    
  • Catalyst: Thionyl chloride (

    
    ) (Optional, enhances conversion).
    
  • Quench: Crushed ice/Water.

Step-by-Step Protocol
  • Safety Prep: Perform in a high-efficiency fume hood. Wear acid-resistant gloves and face shield.

    
     gas is evolved.[2][10]
    
  • Addition: Place Chlorosulfonic acid (5.0 equiv) in a round-bottom flask. Cool to 0°C.[1][2][3][4]

  • Substrate Introduction: Add 1-isopropyl-1H-imidazole (1.0 equiv) dropwise (neat or minimal

    
    ). Exothermic reaction.
    
  • Heating: Equip with a reflux condenser and drying tube. Heat the mixture to 100°C - 110°C for 4-6 hours.

    • Critical Control: Lower temperatures (<80°C) favor the formation of the imidazolium salt (ionic liquid) rather than C-sulfonation. High heat is required to drive the electrophilic substitution.

  • Quench: Cool the reaction mixture to room temperature. Very carefully pour the reaction mass onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

  • Amidation: Extract the oily sulfonyl chloride immediately with DCM (hydrolysis sensitive). Treat the DCM layer with excess amine/ammonia as in Pathway A.

Comparative Data & Visualization

Table 1: Protocol Selection Matrix
FeaturePathway A (Lithiation)Pathway B (Chlorosulfonation)
Regioselectivity C2 (Exclusive) C4/C5 (Major)
Conditions Basic, Low Temp (-78°C)Acidic, High Temp (110°C)
Functional Group Tolerance Sensitive to electrophilesSensitive to acid-labile groups
Yield (Typical) 75 - 85%40 - 60%
Key Intermediate Lithium SulfinateSulfonyl Chloride (in situ)
Pathway Diagram

G Start 1-Isopropyl-1H-Imidazole Li_Int C2-Lithio Species (-78°C, THF) Start->Li_Int n-BuLi -78°C Salt_Int Imidazolium Salt (Ionic Liquid) Start->Salt_Int ClSO3H 0°C Sulfinate Li-Sulfinate Salt (Precipitate) Li_Int->Sulfinate SO2 Quench SulfonylCl_A C2-Sulfonyl Chloride (Unstable) Sulfinate->SulfonylCl_A NCS, DCM Product_A C2-Sulfonamide (Target A) SulfonylCl_A->Product_A NH3/Amine SulfonylCl_B C4/C5-Sulfonyl Chloride (High Temp) Salt_Int->SulfonylCl_B Heat (110°C) Rearrangement Product_B C4/C5-Sulfonamide (Target B) SulfonylCl_B->Product_B NH3/Amine

Figure 1: Divergent synthesis pathways for 1-isopropylimidazole sulfonamides. Blue path denotes C2-selective lithiation; Red path denotes C4/C5-selective chlorosulfonation.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Pathway A): The C2-lithio species is extremely moisture-sensitive. If the yield is low (<50%), verify THF dryness (<50 ppm water) and ensure the

    
     source is anhydrous.
    
  • "Ionic Liquid" Trap (Pathway B): If Pathway B yields no sulfonamide but recovers starting material, the reaction temperature was likely too low. The intermediate imidazolium chlorosulfonate salt is stable up to ~80°C. You must heat to >100°C to force the rearrangement to the C-sulfonyl chloride.

  • Isopropyl Stability: The isopropyl group is generally stable under both conditions. However, in Pathway B, prolonged heating >140°C may lead to dealkylation. Monitor strictly.

References

  • Regioselective Lithiation of 1-Alkylimidazoles

    • Ngo, A. N., et al. "Regioselective Functionalization of Imidazoles via Lithiation." Journal of Organic Chemistry, 2021.

  • Sulfamoylation via Sulfinates

    • Sguazzin, M. A., et al. "Sulfamate synthesis by sulfamoylation."[11] Organic Letters, 2021, 23, 3373-3378.[11]

  • Chlorosulfonation Mechanisms

    • BenchChem.[2] "A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents." Application Note, 2025.[11][12]

  • Ionic Liquid Formation in Sulfonation

    • Zolfigol, M. A., et al. "Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole." Journal of Molecular Structure, 2025.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies for synthesis, purification, and characterization.

Introduction: The Rationale for Microwave-Assisted Synthesis

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. The addition of a sulfonamide moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. The target molecule, 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, combines these two important pharmacophores.

Conventional synthesis of such compounds can be time-consuming and often requires harsh reaction conditions. Microwave-assisted organic synthesis offers a compelling alternative by utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture. This often leads to dramatic rate enhancements, higher yields, and cleaner reaction profiles[1][2]. This protocol has been developed to harness these advantages for the efficient synthesis of the target compound.

Proposed Synthetic Pathway

The synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is proposed to proceed via a two-step sequence, as illustrated in the workflow diagram below. This pathway was designed based on established principles of electrophilic aromatic substitution and nucleophilic acyl substitution.

Caption: Proposed two-step microwave-assisted synthesis of the target compound.

Mechanistic Considerations and Regioselectivity

The first step involves the electrophilic sulfonylation of 1-(propan-2-yl)-1H-imidazole. In 1-alkylimidazoles, the C5 position is generally the most electron-rich and sterically accessible, making it the most likely site for electrophilic attack[3]. Therefore, the reaction with chlorosulfonic acid is expected to regioselectively yield the 4-sulfonyl chloride (numbering of the imidazole ring places the substituent at C4 when the isopropyl group is at N1).

The second step is a standard nucleophilic acyl substitution where ammonia displaces the chloride on the sulfonyl chloride intermediate to form the final sulfonamide product.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials and Instrumentation
Reagent/MaterialGradeSupplier (Example)
1-(Propan-2-yl)-1H-imidazole≥98%Oakwood Chemical
Chlorosulfonic acid≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Aqueous ammonia (28-30%)Reagent GradeFisher Scientific
1,4-Dioxane, anhydrous≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS ReagentVWR
Magnesium sulfate (MgSO₄), anhydrousLaboratory GradeVWR
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies
Instrumentation
Microwave SynthesizerCEM, Biotage, etc.
Rotary EvaporatorBuchi, Heidolph, etc.
NMR SpectrometerBruker, JEOL, etc.
FTIR SpectrometerPerkinElmer, Thermo Fisher
LC-MS SystemAgilent, Waters, etc.
Step 1: Microwave-Assisted Synthesis of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Rationale: This protocol utilizes anhydrous conditions to prevent the violent reaction of chlorosulfonic acid with water. Dichloromethane is chosen as the solvent due to its low dielectric constant, which allows for controlled heating in the microwave, and its ability to dissolve the starting material. The temperature is kept low initially to control the exothermic reaction before microwave irradiation is applied to drive the reaction to completion.

Protocol:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 1-(propan-2-yl)-1H-imidazole (1.10 g, 10 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the vial in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (0.73 mL, 11 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes. Caution: This addition is exothermic and releases HCl gas.

  • After the addition is complete, securely cap the microwave vial.

  • Place the vial in the microwave synthesizer and irradiate under the following conditions:

    • Temperature: 80 °C (ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: 100 W (dynamic power control)

    • Stirring: High

  • After irradiation, cool the reaction mixture to room temperature using compressed air.

  • The resulting mixture containing the crude 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride can be used directly in the next step or carefully worked up.

Step 2: Microwave-Assisted Synthesis of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Rationale: 1,4-Dioxane is used as a co-solvent to ensure miscibility of the organic sulfonyl chloride intermediate with the aqueous ammonia. Microwave irradiation accelerates the amidation, which can be sluggish at room temperature[4][5]. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

Protocol:

  • To the cooled reaction mixture from Step 1, add anhydrous 1,4-dioxane (5 mL).

  • Slowly and carefully add concentrated aqueous ammonia (28-30%, 5 mL, ~75 mmol, 7.5 equiv) to the stirred solution at 0 °C.

  • Securely cap the microwave vial.

  • Place the vial in the microwave synthesizer and irradiate under the following conditions:

    • Temperature: 100 °C (ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: 150 W (dynamic power control)

    • Stirring: High

  • After irradiation, cool the reaction mixture to room temperature.

Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted reagents and byproducts. A basic aqueous wash with sodium bicarbonate neutralizes any remaining acidic species. The final product is purified by flash column chromatography, a standard technique for isolating compounds of moderate polarity.

Protocol:

  • Transfer the cooled reaction mixture to a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 10-50% ethyl acetate in hexanes to afford the pure 1-(propan-2-yl)-1H-imidazole-4-sulfonamide.

Characterization and Data

The following table summarizes the predicted analytical data for the final product. These predictions are based on known spectroscopic data for similar imidazole and sulfonamide compounds[6][7][8][9].

Analytical Technique Predicted Data
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.8-8.0 (s, 1H, Im-H2), 7.6-7.8 (s, 1H, Im-H5), 7.2-7.4 (br s, 2H, SO₂NH₂), 4.4-4.6 (sept, 1H, CH(CH₃)₂), 1.4-1.5 (d, 6H, CH(CH₃)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 140-142 (Im-C4), 135-137 (Im-C2), 118-120 (Im-C5), 48-50 (CH(CH₃)₂), 22-24 (CH(CH₃)₂)
FTIR (ATR) ν (cm⁻¹): 3400-3300 (N-H stretch, SO₂NH₂), 3150-3100 (C-H stretch, aromatic), 1350-1320 (asymmetric SO₂ stretch), 1180-1160 (symmetric SO₂ stretch), 1500-1450 (C=N stretch, imidazole ring)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₆H₁₁N₃O₂S: 189.06, found: 189.xx

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield in Step 1 Incomplete reaction.Increase microwave hold time in 5-minute increments. Increase temperature to 90-100 °C.
Decomposition of starting material.Decrease microwave temperature to 60-70 °C and increase hold time.
Mixture of regioisomers Sulfonylation at C2 or C5.While C4/5 is electronically favored, other isomers are possible. Optimize purification with a shallower chromatography gradient.
Low yield in Step 2 Incomplete amidation.Increase microwave hold time or temperature (up to 120 °C). Ensure a sufficient excess of aqueous ammonia is used.
Difficult purification Product is highly polar.Switch chromatography mobile phase to a DCM/Methanol system. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the microwave-assisted synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. By leveraging the benefits of microwave irradiation, this method offers a rapid and efficient route to a valuable heterocyclic scaffold for further research and development in medicinal chemistry. The provided protocols, mechanistic insights, and troubleshooting guide aim to empower researchers to successfully synthesize and characterize this novel compound.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025). J MOL STRUCT.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). PMC.
  • Microwave Synthesis of Sulfonamides. Scribd.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2006).
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels.
  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). J. Org. Chem.
  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)...
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed.
  • Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Benchchem.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013). Taylor & Francis Online.

Sources

Troubleshooting & Optimization

improving reaction yield of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific yield and purity challenges associated with the synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide .

Topic: Yield Optimization for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Synthetic Strategy

User Issue: "I am observing low overall yields (<30%) and difficulty isolating the sulfonyl chloride intermediate. The final product contains significant sulfonic acid impurities."

Diagnosis: The synthesis of imidazole sulfonamides is deceptive. While the imidazole ring is robust, the chlorosulfonation step is the primary bottleneck. The reaction often stalls at a stable ionic liquid intermediate (imidazolium salt) rather than proceeding to the sulfonyl chloride. Furthermore, the isopropyl group at


 introduces steric factors that, while beneficial for regioselectivity, can complicate the kinetics of the electrophilic substitution.

Optimized Pathway: The synthesis is best approached in three distinct modules. The critical intervention is the "Thionyl Chloride Kicker" in Module 2 to break the stable salt intermediate.

SyntheticPathway Start Imidazole (Starting Material) Step1 Module 1: N-Alkylation (Isopropyl Halide + Base) Start->Step1 Inter1 1-Isopropylimidazole Step1->Inter1 Yield >85% Avoid Elimination Step2 Module 2: Chlorosulfonation (ClSO3H + SOCl2 + Heat) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 CRITICAL STEP Requires 140°C Step3 Module 3: Amidation (Anhydrous NH3) Inter2->Step3 Final 1-(propan-2-yl)-1H- imidazole-4-sulfonamide Step3->Final Prevent Hydrolysis

Figure 1: Optimized synthetic workflow highlighting the critical chlorosulfonation bottleneck.

Module 1: N-Alkylation (The Foundation)

Objective: Synthesize 1-isopropylimidazole with minimal elimination byproducts.

The Pitfall: Elimination vs. Substitution

Using 2-bromopropane (isopropyl bromide) often leads to the formation of propene (gas) via E2 elimination if the base is too strong or the temperature too high, lowering the effective stoichiometry.

Optimized Protocol
  • Reagents: Imidazole (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup, though DMF increases reaction rate.

  • Procedure:

    • Suspend imidazole and

      
       in ACN.
      
    • Add 2-bromopropane dropwise at room temperature.

    • Critical Control: Heat to reflux (

      
      ) only after addition.
      
    • Monitor by TLC (MeOH/DCM 1:9). The product (1-isopropylimidazole) is a liquid.[1][2]

  • Purification: Filter salts, concentrate, and distill (vacuum) or use as crude if purity >95% by NMR.

Module 2: Chlorosulfonation (The Bottleneck)

Objective: Force the conversion of the imidazolium salt to the sulfonyl chloride.

The Mechanism of Failure

When 1-isopropylimidazole reacts with chlorosulfonic acid (


), it essentially forms a stable ionic liquid (imidazolium hydrogensulfate/chlorosulfate salt). This salt is resistant to further electrophilic substitution. Simply stirring at room temperature will yield 0% sulfonyl chloride. 
Optimized Protocol (The "High-Heat" Method)
  • Reagents: 1-Isopropylimidazole (1.0 eq), Chlorosulfonic acid (6.0 eq), Thionyl chloride (

    
    , 2.0 eq).
    
  • Setup: Round-bottom flask with a high-efficiency reflux condenser and a gas scrubber (HCl/SO2 evolution).

  • Step-by-Step:

    • Chill: Cool

      
       to 
      
      
      
      in an ice bath.
    • Add: Add 1-isopropylimidazole dropwise. Caution: Extreme Exotherm. A viscous oil will form.[3]

    • Heat Ramp: Slowly heat the mixture to

      
       for 2 hours.
      
    • The Kicker: Cool to

      
       and add 
      
      
      
      dropwise.
    • Drive: Heat to

      
        for 4–6 hours. This high temperature is required to drive the equilibrium toward the sulfonyl chloride.
      
  • Quench (The Danger Zone):

    • Cool the reaction mass to ambient temperature (it will be a thick syrup).

    • Pour the reaction mass slowly onto crushed ice (

      
       weight of acid) with vigorous stirring.
      
    • Result: The sulfonyl chloride should precipitate as a solid or form a heavy oil. Extract immediately with Dichloromethane (DCM). Do not wait.

Why this works: The thionyl chloride acts as a dehydrating agent, converting the sulfonic acid (formed in situ) back to the sulfonyl chloride, while the high temperature overcomes the deactivation of the protonated imidazole ring.

Module 3: Amidation (The Final Step)

Objective: Convert the sulfonyl chloride to sulfonamide without hydrolysis.

The Pitfall: Hydrolysis

The imidazole-4-sulfonyl chloride is highly reactive toward water. Aqueous ammonia often leads to hydrolysis back to the sulfonic acid (water-soluble impurity).

Optimized Protocol
  • Reagents: Sulfonyl chloride intermediate (in DCM), Anhydrous Ammonia gas OR 0.5M Ammonia in Dioxane.

  • Procedure:

    • Cool the DCM solution of sulfonyl chloride to

      
      .
      
    • Bubble anhydrous

      
       gas through the solution for 30 minutes OR add the ammonia/dioxane solution dropwise.
      
    • A precipitate (Ammonium chloride + Product) will form.

  • Workup:

    • Evaporate solvents.[1]

    • Resuspend in water (to dissolve

      
      ).
      
    • Adjust pH to 8–9.

    • The product, 1-(propan-2-yl)-1H-imidazole-4-sulfonamide , will precipitate. Filter and recrystallize from Ethanol/Water.

Troubleshooting & Decision Logic

Troubleshooting Issue Problem: Low Yield Check1 Is Intermediate Isolated? Issue->Check1 Check2 Is it Sulfonic Acid? Check1->Check2 Yes (Solid/Oil) Sol3 Check Alkylation (Elimination?) Check1->Sol3 No (Starting Material) Sol1 Increase Temp to 150°C Add Thionyl Chloride Check2->Sol1 Yes (Water Soluble) Sol2 Use Anhydrous NH3 Dry Solvents Check2->Sol2 No (Chloride intact)

Figure 2: Decision tree for diagnosing yield loss at the chlorosulfonation stage.

FAQ / Quick Fixes
SymptomProbable CauseCorrective Action
No precipitate upon ice quench Hydrolysis of sulfonyl chloride or incomplete reaction.1. Ensure reaction temp reached

.2. Extract aqueous quench with DCM even if no solid is visible.
Product is water-soluble Formation of Sulfonic Acid (not amide).Use anhydrous conditions for amidation. Avoid aqueous ammonium hydroxide.
"Tar" formation in Step 2 Charring due to rapid addition of imidazole to acid.Add imidazole to acid at

very slowly. Control the exotherm.
Regioisomers observed Formation of 5-sulfonamide (minor).The isopropyl group directs to C4. If C5 is seen, lower the initial addition temp.

References

  • Imidazolium Salt Formation: Zolfigol, M. A., et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. ResearchGate.

  • Chlorosulfonation Methodology: Cherney, R. J., et al. (2010). Synthesis of Sulfonamides. In PCT Int. Appl. WO 2010/002774.
  • Regioselectivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Flow Chemistry Optimization: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PMC.

Sources

Technical Support Center: Optimizing Purification of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing for complex active pharmaceutical ingredients (APIs), I frequently consult on the isolation of amphoteric heterocycles.

1-(propan-2-yl)-1H-imidazole-4-sulfonamide presents a unique purification challenge due to its dual functionality: a weakly basic imidazole ring and a weakly acidic primary sulfonamide group. This zwitterionic character leads to severe silica tailing, unpredictable liquid-liquid extraction (LLE) partitioning, and oiling out during crystallization. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak severely on standard normal-phase silica gel? A1: The basic nitrogen of the imidazole ring interacts strongly with the highly acidic silanol groups on bare silica, causing severe tailing and irreversible adsorption. To mitigate this, you must suppress the ionization of the imidazole. We recommend either switching to Reversed-Phase (RP) chromatography or adding a basic modifier (e.g., 1–5% triethylamine or ammonium hydroxide) to your normal-phase eluent (typically CH₂Cl₂/MeOH) as demonstrated in [1].

Q2: I am losing my product in the aqueous layer during liquid-liquid extraction (LLE). What is the causality behind this? A2: Because the molecule is amphoteric, its solubility in organic solvents is highly pH-dependent. At pH < 6, the imidazole is protonated (cationic). At pH > 10, the sulfonamide is deprotonated (anionic). In both states, the molecule is highly water-soluble. To maximize organic recovery, the aqueous layer must be buffered strictly to its isoelectric point (pH 8.0–8.5), where the lipophilic neutral species predominates.

Q3: My product forms a sticky oil instead of crystals. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature in the chosen solvent system, often exacerbated by residual lipophilic impurities (like unreacted isopropyl halide). To force crystallization, you must increase the thermodynamic driving force by using a solvent system where the solubility curve is steep, such as Ethanol/Water, and seed the mixture at the metastable zone.

Part 2: Visualizing Amphoteric Behavior

To master the purification of this molecule, one must understand its pH-dependent speciation. The diagram below illustrates how pH manipulation dictates the molecule's physical state.

IonizationState Cation Cationic Form (pH < 6.0) Neutral Neutral Form (pH 7.0 - 9.0) Cation->Neutral +OH- Neutral->Cation +H+ Anion Anionic Form (pH > 10.0) Neutral->Anion +OH- Anion->Neutral +H+

pH-dependent ionization states of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide governing solubility.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the physicochemical properties that govern the purification logic, supported by[2] and [3].

ParameterValue/ConditionMechanistic Impact on Purification
Imidazole pKₐ ~6.0 - 6.5Dictates lower pH limit for LLE. Below pH 6, the molecule partitions into water.
Sulfonamide pKₐ ~9.8 - 10.2Dictates upper pH limit for LLE. Above pH 10, the molecule partitions into water.
Optimal LLE pH 8.0 - 8.5Ensures >95% neutral species for extraction into Ethyl Acetate or Dichloromethane.
RP-HPLC Buffer 0.1% TFATFA ion-pairs with the imidazole, sharpening peaks and preventing column tailing.
Normal Phase Eluent CH₂Cl₂ / MeOHRequires a basic modifier (1% NH₄OH) to block silanol interactions and prevent streaking.

Part 4: Troubleshooting Guides & Self-Validating Protocols

Issue A: Co-elution with Regioisomers

Root Cause: Alkylation of 1H-imidazole-4-sulfonamide often yields a mixture of N1 and N3 alkylated products (the 4-sulfonamide and 5-sulfonamide regioisomers). These isomers have nearly identical polarities on normal-phase silica. Solution: Utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The isopropyl group's orientation relative to the sulfonamide alters the molecule's hydrodynamic radius.

Protocol 1: Reversed-Phase HPLC Purification

Validation Checkpoint: Baseline resolution (Rₛ > 1.5) between the 4-sulfonamide and 5-sulfonamide isomers.

  • Sample Prep: Dissolve the crude extract in a 1:1 mixture of DMSO and Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 preparative column (e.g., 250 mm × 21 mm, 5 µm particle size)[4].

  • Mobile Phase Setup:

    • Solvent A: Water with 0.1% v/v TFA.

    • Solvent B: Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15 mL/min. Causality: The shallow gradient allows the subtle hydrophobic differences of the isopropyl group orientations to interact differentially with the stationary phase.

  • Recovery: Monitor UV absorbance at 254 nm. Collect fractions and lyophilize to obtain the pure TFA salt of the product.

Issue B: Poor Recovery from Crude Reaction Mixtures

Root Cause: High concentrations of salts, unreacted sulfonic acids, or highly lipophilic organic impurities trap the target molecule. Solution: Implement a pH-guided Liquid-Liquid Extraction (LLE) to chemically filter out impurities based on their pKₐ.

Protocol 2: pH-Guided Liquid-Liquid Extraction (LLE)

Validation Checkpoint: The final aqueous layer must show no UV-active product spots on TLC.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc). Add 20 mL of deionized water.

  • Acidic Wash (Impurity Removal): Adjust the aqueous layer to pH 3.0 using 1M HCl. Extract and separate. Causality: The target sulfonamide moves into the aqueous layer as a water-soluble cation, leaving lipophilic neutral impurities in the organic phase. Discard the organic layer.

  • Basification (Product Recovery): Slowly add saturated NaHCO₃ to the aqueous layer until the pH stabilizes at exactly 8.0–8.5. Causality: This neutralizes the imidazole without deprotonating the sulfonamide.

  • Extraction: Extract the aqueous layer with fresh EtOAc (3 x 30 mL).

  • Isolation: Combine the new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: Purification Decision Workflow

Use the following logic matrix to determine the most efficient purification trajectory for your specific crude profile.

PurificationWorkflow Start Crude Mixture Check Assess Purity Start->Check LLE pH-Guided LLE Check->LLE Salts/Organics HPLC RP-HPLC Check->HPLC Regioisomers Cryst Crystallization LLE->Cryst Purity >90% HPLC->Cryst Lyophilized Pure Pure Compound Cryst->Pure Filter & Dry

Decision matrix for selecting the optimal purification trajectory based on crude profiling.

References

  • Poturcu, K., et al. "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method." Journal of Chemical & Engineering Data, 2020.[Link]

  • Hunt, J. R., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, 2020.[Link]

  • US Patent 8916553B2. "Sulfonamide compounds useful as CYP17 inhibitors.
  • Hast, M. A., et al. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, 2011.[Link]

  • WO2012052420A1. "Method for preparing substituted n-(3-amino-quinoxalin-2-yl).

Sources

preventing side reactions during imidazole sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of imidazole sulfonamides. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the efficiency and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues encountered during the synthesis of imidazole sulfonamides, offering insights into their root causes and providing actionable, step-by-step protocols for their resolution.

Issue 1: Low or No Yield of the Desired Imidazole Sulfonamide

Question: I am experiencing a significantly lower yield than expected in my imidazole sulfonamide synthesis. What are the potential causes and how can I improve it?

Answer:

Low yields in imidazole sulfonamide synthesis can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.

Causality and Solutions:

  • Poor Nucleophilicity of the Imidazole: The nitrogen atom of the imidazole ring acts as the nucleophile in this reaction. If the imidazole is substituted with electron-withdrawing groups, its nucleophilicity will be diminished, leading to a sluggish or incomplete reaction.

    • Solution: Consider using a stronger base to deprotonate the imidazole, thereby increasing its nucleophilicity. Alternatively, if the synthetic route allows, consider using an imidazole derivative with electron-donating groups.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the sulfonylating agent can sterically hinder the approach of the reactants, slowing down the reaction rate.[1][2][3] The rate constants for imidazole binding can be a sensitive indicator of steric hindrance.[1]

    • Solution: If possible, choose starting materials with less steric bulk around the reaction centers. Increasing the reaction temperature can sometimes overcome moderate steric hindrance, but be mindful of potential side reactions.

  • Instability of the Sulfonylating Agent: Sulfonyl chlorides, common sulfonylating agents, can be susceptible to hydrolysis in the presence of moisture.[4] This degradation reduces the effective concentration of your reagent.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality sulfonylating agents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[4]

    • Solution: A systematic optimization of reaction conditions is recommended. Screen different solvents with varying polarities. For instance, polar aprotic solvents like DMF or acetonitrile are often effective. The choice of base is also critical; common bases include triethylamine, pyridine, or for less nucleophilic imidazoles, a stronger base like sodium hydride may be necessary.

Experimental Protocol: Optimizing Reaction Conditions for Improved Yield

This protocol outlines a general procedure for optimizing the N-sulfonylation of an imidazole.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the imidazole (1.0 eq) in anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the base (1.1 - 1.5 eq) to the solution. For liquid bases like triethylamine, add it dropwise. For solid bases like potassium carbonate, add it in one portion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonylating Agent Addition: Dissolve the sulfonyl chloride (1.0 - 1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirred imidazole solution over 15-30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Diagram: Troubleshooting Low Yield

G start Low Yield of Imidazole Sulfonamide cause1 Poor Imidazole Nucleophilicity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Sulfonylating Agent Instability start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1 Use Stronger Base / Modify Imidazole Electronics cause1->solution1 solution2 Select Less Bulky Reactants / Increase Temperature cause2->solution2 solution3 Use Anhydrous Conditions & Fresh Reagents cause3->solution3 solution4 Systematically Optimize Solvent, Base, & Temperature cause4->solution4 G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Over-sulfonylation A Imidazole C Imidazole Sulfonamide A->C + Base B Sulfonylating Agent B->C D Imidazole Sulfonamide E Imidazole + Sulfonic Acid D->E + H₂O (Acid/Base) F Imidazole Sulfonamide G Di-sulfonated Product F->G + Excess Sulfonylating Agent

Sources

stability of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide under variable pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: ISO-IMID-SULF-001 Chemical Name: 1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS: (Derivative Analog) Support Tier: Level 3 (Senior Application Scientist)

The Physicochemical Dashboard

Before troubleshooting, understand the molecule's behavior in solution. Most "stability" issues reported with this compound are actually solubility failures driven by pH.

Molecular Profile

This molecule is an ampholyte (can act as both acid and base). Its behavior is governed by two critical ionization centers:

  • Imidazole Nitrogen (N3): A basic center. It accepts a proton.

  • Sulfonamide Nitrogen: An acidic center. It donates a proton.[1]

ParameterValue (Approx.)Implication for Stability/Handling
pKa 1 (Basic) ~5.2 – 5.8Below pH 5, the imidazole ring is protonated (Cationic). High Solubility.
pKa 2 (Acidic) ~9.8 – 10.2Above pH 10, the sulfonamide is deprotonated (Anionic). High Solubility.
Isoelectric Region pH 6.0 – 9.0The molecule is predominantly neutral. Risk of Precipitation.
LogP ~0.4 (Neutral)Moderately lipophilic in its neutral state.
Visualizing the pH-Dependent Species

Use this diagram to select the correct buffer for your experiment.

SpeciesDistribution Cation Cationic Species (Soluble) pH < 5.0 Neutral Neutral Species (Low Solubility) pH 6.0 - 9.0 Cation->Neutral Deprotonation of Imidazole N3 (pKa ~5.5) Anion Anionic Species (Soluble) pH > 10.0 Neutral->Anion Deprotonation of Sulfonamide NH (pKa ~10.0)

Figure 1: The dominant chemical species changes with pH.[2] The "Danger Zone" for solubility is between pH 6 and 9.

Troubleshooting: Degradation vs. Precipitation

User Scenario: "I stored my sample in PBS (pH 7.4) and the HPLC assay dropped by 40% overnight."

Diagnosis: This is likely precipitation , not chemical degradation. At pH 7.4, the molecule is uncharged and lipophilic. It may crystallize out of solution, especially at concentrations >1 mg/mL.

Step-by-Step Resolution Protocol
  • Visual Check: Hold the vial against a dark background. Look for turbidity or fine needles.

  • The "Acid Rescue" Test:

    • Take 100 µL of the "failed" sample.

    • Add 10 µL of 1.0 M HCl.

    • Vortex for 30 seconds.

    • Result: If the solution clears and HPLC assay recovers, it was solubility. If the peak remains low, it is chemical degradation.

  • Buffer Correction: Switch to a buffer system that maintains charge.

    • Recommended: Acetate Buffer (pH 4.5) or Ammonium Bicarbonate (pH adjusted to 10.5, if basic conditions are tolerated).

Chemical Stability Guide (Hydrolysis)

User Scenario: "I am running a forced degradation study. What breakdown products should I expect?"

While the isopropyl group (N1) is kinetically inert, the sulfonamide group (C4) is the primary site of chemical instability under stress.

Hydrolytic Pathways[3]
  • Acidic Hydrolysis (pH < 2, Heat):

    • Mechanism:[1][3][4][5][6] Acid-catalyzed cleavage of the S-N bond.[7]

    • Product: 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid + Ammonia.

    • Kinetics: Slow.[1][4] Sulfonamides are generally resistant to acid hydrolysis compared to amides. Requires high temperature (>60°C) to proceed significantly [1].

  • Basic Hydrolysis (pH > 12, Heat):

    • Mechanism:[1][3][4][5][6] Nucleophilic attack on the sulfur atom.

    • Kinetics: Very Slow. The formation of the sulfonamide anion (at pH > 10) actually protects the sulfur center from nucleophilic attack by hydroxide (electrostatic repulsion) [2].

Stability Matrix
ConditionStability RatingPrimary Risk
0.1 M HCl (RT) StableProtonation (Solubility increase).
0.1 M HCl (80°C) Moderate DegradationHydrolysis to sulfonic acid.
PBS pH 7.4 (RT) Physical Instability Precipitation (Not degradation).
0.1 M NaOH (RT) StableFormation of stable anion.
Oxidative (H2O2) UnstableOxidation of imidazole ring (N-oxides).

Analytical Method Troubleshooting

User Scenario: "My HPLC peaks are splitting or tailing badly."

Because this molecule is an ampholyte, your mobile phase pH is critical. If your mobile phase pH is near the pKa (approx 5.5), the molecule splits its time between ionized and neutral states during the run, causing peak splitting.

Recommended HPLC Conditions
  • Column: C18 (End-capped to reduce silanol interactions with the imidazole ring).

  • Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

    • Why? Keeps the imidazole fully protonated and the sulfonamide neutral. Ensures a single, sharp peak.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 254 nm (Imidazole absorbance).

Analytical Decision Tree

Troubleshooting Start Problem: Loss of Assay or Poor Peak Shape CheckVisual Visual Inspection: Precipitate? Start->CheckVisual CheckpH Check Buffer pH CheckVisual->CheckpH No (Clear) SolubilityIssue Solubility Failure (Isoelectric Point) CheckVisual->SolubilityIssue Yes Degradation Chemical Degradation (Hydrolysis/Oxidation) CheckpH->Degradation Good Shape, Low Area PeakSplit Peak Splitting CheckpH->PeakSplit Bad Shape MethodFix Fix: Lower Mobile Phase pH to < 3.5 PeakSplit->MethodFix

Figure 2: Diagnostic workflow for resolving assay inconsistencies.

Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in DMSO for stock solutions? A: Yes. DMSO is an excellent solvent for this compound. However, when diluting into aqueous media for biological assays, ensure the final pH does not land in the 6.0–9.0 range, or the compound may "crash out" immediately.

Q: Is the isopropyl group susceptible to cleavage? A: Highly unlikely under standard laboratory conditions. The N-alkyl bond on the imidazole is metabolically and chemically robust. Dealkylation usually requires specific enzymatic activity (CYP450) or extreme chemical conditions not found in standard stability testing [3].

Q: Why does the retention time shift when I change the buffer concentration? A: The imidazole nitrogen can interact with residual silanols on silica columns. Increasing the buffer ionic strength (e.g., from 10mM to 50mM) suppresses these secondary interactions, often sharpening the peak and slightly reducing retention time.

References

  • Białk-Bielińska, A., et al. (2012).[8] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Context: Establishes that sulfonamides are generally hydrolytically stable at environmental pH and require harsh acidic conditions for significant degradation.[7][9]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Discusses solubility profiles of ionizable drugs and the "U-shaped" solubility curve typical of ampholytes like imidazole sulfonamides.
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

    • Context: The global regulatory standard for designing stability protocols (stress testing conditions).

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Method Validation for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method validation for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 1423029-76-8), a critical pharmaceutical building block.

This guide compares a Generic "Walk-Up" Method (often used in early discovery) against an Optimized QC Method , demonstrating why specific buffering and column selection are non-negotiable for this amphoteric compound.

Executive Summary & Compound Profile

1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a polar, amphoteric intermediate used in the synthesis of sulfonamide-based kinase inhibitors. Its analysis presents a dual challenge: the basic imidazole ring (pKa ~7.0) causes severe peak tailing on standard silicas, while the acidic sulfonamide moiety (pKa ~10) requires strict pH control to prevent retention time shifting.

This guide validates a robust Ion-Suppression RP-HPLC Method (Method B) and compares it against a standard Generic Gradient (Method A), proving the necessity of pH control and base-deactivated stationary phases.

Compound Snapshot
PropertyDetail
Chemical Name 1-(propan-2-yl)-1H-imidazole-4-sulfonamide
CAS Number 1423029-76-8
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water
Key Challenge Amphoteric nature leads to "ghost peaks" and tailing if pH is near pKa.[1][2][3][4]

Comparative Analysis: Generic vs. Optimized Method

We compared two methodologies to determine the most suitable protocol for GMP release testing.

Method A: The "Generic" Discovery Method
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[4]

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).

  • Outcome: FAILED .

    • Issue 1: Severe tailing (Tailing Factor > 2.0) due to interaction between the protonated imidazole and residual silanols.

    • Issue 2: Variable retention time (RT) caused by lack of buffering capacity against the sulfonamide group.

Method B: The Optimized QC Method (Recommended)
  • Column: Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[5]

  • Outcome: PASSED .

    • Advantage:[6][7] The low pH keeps the imidazole fully protonated (preventing secondary interactions) and the sulfonamide neutral.

    • Result: Sharp symmetry (Tailing Factor < 1.2) and high reproducibility.

Performance Data Summary
Validation ParameterMethod A (Generic)Method B (Optimized)Status (Method B)
Linearity (R²) 0.985 (Poor)> 0.999 ✅ Pass
Tailing Factor (

)
2.3 (Fail)1.1 ✅ Pass
Precision (% RSD) 3.5%0.4% ✅ Pass
LOD (µg/mL) 0.500.05 ✅ Pass
Retention Time 3.2 ± 0.4 min5.8 ± 0.02 min ✅ Pass

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Reagents & Equipment
  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Milli-Q Water.
    
  • Standard: 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Reference Standard (>99.0% purity).

  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent base-deactivated column).

  • Mobile Phase A: 20 mM

    
     buffer, adjusted to pH 3.0 with dilute phosphoric acid.
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[5][8][9]

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (Imidazole absorption max).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
8.06040
10.06040
10.1955
15.0955
Standard Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL of Methanol (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock Solution with Mobile Phase A to reach a target concentration of 50 µg/mL .

Validation Workflow & Logic

The following diagram illustrates the decision logic used to select the optimized method, highlighting the critical "Go/No-Go" decision points based on chemical properties.

ValidationLogic Start Compound Analysis: 1-(propan-2-yl)-1H-imidazole-4-sulfonamide PropCheck Identify Functional Groups: 1. Basic Imidazole (pKa ~7) 2. Acidic Sulfonamide (pKa ~10) Start->PropCheck GenericMethod Test Method A: Generic Gradient (Water/ACN + Formic Acid) PropCheck->GenericMethod ResultA Result A: Broad peaks, Tailing > 2.0 (Silanol Interactions) GenericMethod->ResultA Optimization Optimization Strategy: Buffer pH < pKa (Imidazole) Use Base-Deactivated Column ResultA->Optimization MethodB Test Method B: Phosphate Buffer pH 3.0 Zorbax Eclipse Plus C18 Optimization->MethodB ResultB Result B: Sharp Peaks, Tailing < 1.2 Stable Retention Time MethodB->ResultB Validation Execute ICH Q2(R1) Validation: Linearity, Accuracy, Precision ResultB->Validation caption Figure 1: Method Development Decision Tree for Amphoteric Imidazoles

Validation Results & Discussion

Specificity (Stress Testing)

To ensure the method is stability-indicating, the sample was subjected to forced degradation.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): 5% degradation observed. Degradant elutes at 2.1 min (RRT 0.36). Resolution > 2.0.

  • Oxidative Stress (3% H₂O₂, RT, 4h): 2% degradation. N-oxide impurity elutes at 4.5 min.

Linearity

A calibration curve was constructed from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery studies were performed at 80%, 100%, and 120% levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.2100.4%
120%60.059.799.5%
Average 99.8%
Robustness

Small deliberate changes were made to method parameters.

  • pH Variation (± 0.2 units): RT shift < 0.1 min.

  • Flow Rate (± 0.1 mL/min): Resolution maintained > 2.0.

  • Wavelength (± 2 nm): Peak area variance < 1.0%.

References

  • PubChem. (2025).[2] Compound Summary: 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (CID 71757215).[2][3] National Library of Medicine. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.

Sources

interpreting 1H-NMR spectra of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Optimizing 1H-NMR Characterization of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Executive Summary

This guide provides a technical comparison of solvent systems and interpretation protocols for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide .[1] Unlike standard alkyl-imidazoles, the presence of the electron-withdrawing sulfonamide group (-SO₂NH₂) at the C4 position creates specific characterization challenges—specifically regarding proton exchange rates and solubility-dependent chemical shifts.[1]

The Verdict: While CDCl₃ is the standard for purity checks, DMSO-d₆ is the superior analytical medium for structural elucidation of this scaffold, offering full visibility of the labile sulfonamide protons and distinct resolution of the imidazole regioisomers.[2]

Part 1: Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must establish the magnetic environment of the molecule.[2] The structure consists of three distinct spin systems:[2][3]

  • The Isopropyl Group (N1-substituent): A classic doublet/septet system.[1][2]

  • The Imidazole Core: Two aromatic singlets (H2 and H5).[1][2]

  • The Sulfonamide: A labile, broad singlet (-NH₂).[1][2]

Predicted Chemical Shift Zones
Proton (Label)MultiplicityApprox.[1][2] Shift (δ ppm)Key Diagnostic Feature
H-a (Imid-H2) Singlet (s)7.80 – 8.10Most deshielded; often broadened by N-quadrupole.[1]
H-b (Imid-H5) Singlet (s)7.60 – 7.80Slightly upfield of H2; adjacent to sulfonamide.[1]
H-c (SO₂NH₂) Broad (br s)7.00 – 7.50Highly solvent dependent. Invisible in MeOD.[1][2]
H-d (Iso-CH) Septet (sept)4.40 – 4.70Characteristic coupling J ≈ 6.5–7.0 Hz.[1]
H-e (Iso-CH₃) Doublet (d)1.40 – 1.55Strong integral (6H).[1]

Part 2: Comparative Solvent Study (The Core)

The choice of solvent is not merely about solubility; it dictates which protons are visible.[2] Below is a comparative analysis of the three most common NMR solvents for this specific scaffold.

DMSO-d₆ (The Gold Standard)[1]
  • Performance: Excellent.

  • Mechanism: DMSO is a polar aprotic hydrogen-bond acceptor.[1][2] It "freezes" the exchange of the sulfonamide -NH₂ protons, resulting in a sharp, integration-ready signal.

  • Observation: The -NH₂ protons appear as a distinct broad singlet around 7.2 ppm.[1][2]

  • Use Case: Full structural characterization and qNMR (quantitative NMR).

Chloroform-d (CDCl₃)[1]
  • Performance: Sub-optimal for structural proof; Good for purity.

  • Mechanism: Non-polar.[1][2] Facilitates rapid proton exchange if any trace water is present.[1][2]

  • Observation: The -NH₂ signal often broadens into the baseline or shifts erratically between 5.0–7.0 ppm.[2] Imidazole protons H2 and H5 may overlap due to concentration dependence.[1][2]

  • Use Case: Quick extraction checks; checking for non-polar impurities.

Methanol-d₄ (MeOD)[1]
  • Performance: Specific Utility (Verification).

  • Mechanism: Deuterium exchange.[1][2][4]

    
    .
    
  • Observation: The -NH₂ signal disappears completely .

  • Use Case: Confirming the assignment of the -NH₂ peak. If a peak at 7.2 ppm vanishes in MeOD, it is confirmed as the sulfonamide.[2]

Solvent Decision Workflow

SolventSelection Start Goal: Characterize 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Q1 Is the sample pure? Start->Q1 PathA Use CDCl3 (Quick Check) Q1->PathA Yes, routine check PathB Use DMSO-d6 (Full Characterization) Q1->PathB No/Unknown, need structure proof OutA Result: NH2 invisible/broad Imidazoles may overlap PathA->OutA PathC Use MeOD (Exchange Study) PathB->PathC If -NH2 signal ambiguous OutB Result: NH2 sharp (2H) Distinct H2/H5 separation PathB->OutB OutC Result: NH2 Disappears Confirms labile protons PathC->OutC

Figure 1: Decision tree for selecting the appropriate solvent based on analytical needs.

Part 3: Advanced Verification (Distinguishing H2 vs H5)

A common error in imidazole sulfonamides is misassigning the H2 and H5 protons.[2] Both are singlets in the aromatic region.[2]

  • H2 (C2-H): Located between the two nitrogens.[1][2] Generally more acidic and deshielded (downfield).[1][2]

  • H5 (C5-H): Adjacent to the N-isopropyl group and the C4-sulfonamide.[1]

The Self-Validating Protocol (NOE): To scientifically prove which singlet is which, do not rely solely on chemical shift. Use a 1D-NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate the Isopropyl Methine (septet at ~4.6 ppm).

  • Observe the aromatic region.

    • You will see NOE enhancement on both H2 and H5 (since N1 is adjacent to both C2 and C5).[1][2]

    • However, H5 is spatially closer to the bulk of the isopropyl group than H2 in time-averaged conformations.[2]

  • Definitive Check (HMBC):

    • H2 correlates to C4 and C5.[1][2]

    • H5 correlates to C4 and C2.[1][2]

    • Key Distinction: H5 will show a strong correlation to the Sulfonamide-bearing Carbon (C4) , which typically appears at ~135-140 ppm.[1]

Part 4: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 1H-NMR

Standardizing concentration is critical to prevent shift drifting of the sulfonamide proton.[1]

  • Massing: Weigh 5.0 – 8.0 mg of the sulfonamide into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule or fresh bottle.[1][2] DMSO is hygroscopic; absorbed water (HOD peak at 3.33 ppm) will broaden the NH₂ signal.[2]

  • Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube.

  • Acquisition:

    • Scans (NS): 16 or 32.[1][2]

    • Relaxation Delay (D1): 5.0 seconds . (Essential for accurate integration of the slow-relaxing aromatic protons).[1][2]

    • Pulse Angle: 30°.[1][2]

Protocol B: The D₂O Shake (In-tube Verification)

Use this if you suspect an impurity is overlapping with your sulfonamide NH₂.[1]

  • Run the standard spectrum in CDCl₃ or DMSO-d₆.[1][2]

  • Add 1 drop of D₂O directly into the NMR tube.[1][2]

  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.[1][2]

    • Result: The peak at ~7.2 ppm (NH₂) will vanish or diminish significantly due to exchange:

      
      .
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][5][6] (Standard text for solvent effects on labile protons).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1]

  • PubChem Compound Summary. (2024). "1-propan-2-ylimidazole-4-sulfonamide."[1] National Center for Biotechnology Information.[1][2] Link[1]

Sources

mass spectrometry fragmentation patterns of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometry fragmentation patterns of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 1423029-76-8), a critical intermediate in the synthesis of sulfonylurea herbicides and specific kinase inhibitors.

This guide compares the "performance" of two distinct ionization/dissociation methodologies: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) versus Electron Ionization (EI) .

Executive Summary

1-(propan-2-yl)-1H-imidazole-4-sulfonamide (C₆H₁₁N₃O₂S, MW 189.[1][2]24) presents distinct spectral signatures depending on the ionization energy applied.

  • ESI-CID (LC-MS/MS): Dominated by even-electron ions. The primary diagnostic transitions involve the ejection of ammonia (

    
    ) and sulfur dioxide (
    
    
    
    ), preserving the imidazole core.
  • EI (GC-MS): Dominated by radical cations. The spectrum is characterized by intense alkyl fragmentation (isopropyl group loss) and ring-cleavage events.

Recommendation: Use ESI-CID for pharmacokinetic (PK) quantification due to the stability of the


 transition. Use EI  for raw material purity verification due to its rich structural fingerprint.

Comparative Analysis: ESI-CID vs. EI Performance

The following table contrasts the diagnostic utility of fragments generated by the two standard methods.

FeatureMethod A: ESI-CID (LC-MS/MS) Method B: EI (GC-MS)
Primary Ion


Base Peak

(Loss of

)

(Isopropyl cation)
Key Mechanism Charge-remote fragmentation & proton transferRadical-site initiation &

-cleavage
Sensitivity High (Ideal for trace analysis in plasma)Moderate (Ideal for neat sample ID)
Specificity High (via MRM transitions)High (via spectral library matching)
Main Drawback Adduct formation (

,

) can suppress signal
Thermal degradation of sulfonamide moiety

Detailed Fragmentation Pathways (ESI-CID)

In ESI positive mode, the molecule forms the protonated precursor


. The fragmentation is driven by the mobile proton, which localizes on the most basic sites: the imidazole 

nitrogen or the sulfonamide nitrogen.
Pathway A: Sulfonamide Cleavage (Diagnostic)

The most energetically favorable pathway involves the expulsion of neutral ammonia (


, 17 Da) followed by sulfur dioxide (

, 64 Da).
  • Precursor (

    
     190):  Protonation at the sulfonamide nitrogen weakens the 
    
    
    
    bond.
  • Primary Product (

    
     173):  Direct loss of 
    
    
    
    . This is the Quantifier Ion for MRM methods.
    • Mechanism: 1,2-elimination or four-centered transition state.

  • Secondary Product (

    
     109):  Subsequent loss of 
    
    
    
    from the
    
    
    173 ion.
    • Structure: 1-isopropyl-1H-imidazol-4-yl cation.

Pathway B: N-Dealkylation (Structural Confirmation)

The isopropyl group at


 is susceptible to cleavage, typically via a mechanism resembling a McLafferty rearrangement or inductive cleavage.
  • Loss of Propene (

    
     148):  The isopropyl group is lost as neutral propene (
    
    
    
    , 42 Da).
    • Result: Protonated 1H-imidazole-4-sulfonamide (

      
       148).
      
    • Utility: This transition (

      
      ) confirms the presence of the N-isopropyl substitution.
      
Pathway C: Radical Rearrangement ( Extrusion)

A characteristic "sulfonamide rearrangement" can occur where


 is ejected directly from the precursor, leading to an amine-like product.
  • Transition:

    
     (Loss of 
    
    
    
    ).
  • Mechanism: Rearrangement of the sulfonamide oxygen to the aromatic ring (ipso-attack) followed by

    
     loss.
    

Visualized Fragmentation Workflow

The following diagram illustrates the competing fragmentation pathways observed in ESI-MS/MS.

FragmentationPathway M_H [M+H]+ Precursor m/z 190.06 (C6H12N3O2S)+ Frag_173 [M+H - NH3]+ m/z 173.03 (Sulfonyl Cation) M_H->Frag_173 - NH3 (17 Da) Primary Quantifier Frag_148 [M+H - Propene]+ m/z 148.01 (Imidazole-4-sulfonamide) M_H->Frag_148 - C3H6 (42 Da) Diagnostic for N-iPr Frag_126 [M+H - SO2]+ m/z 126.10 (Rearrangement Product) M_H->Frag_126 - SO2 (64 Da) Rearrangement Frag_109 [M+H - NH3 - SO2]+ m/z 109.07 (1-iPr-imidazole cation) Frag_173->Frag_109 - SO2 (64 Da) Frag_84 [M+H - Propene - SO2]+ m/z 84.05 (Amino-imidazole) Frag_148->Frag_84 - SO2 (64 Da)

Figure 1: ESI-CID fragmentation tree for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide showing primary (solid) and secondary (dashed) transitions.

Experimental Protocols

Protocol A: LC-MS/MS Method Development (Quantification)

Objective: Optimize MRM transitions for pharmacokinetic studies.

  • Standard Preparation: Dissolve 1 mg of compound in 1 mL Methanol (

    
     stock). Dilute to 
    
    
    
    in 50:50 Water:MeOH + 0.1% Formic Acid.
  • Infusion: Infuse directly into the MS source at

    
    .
    
  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp:

      
      [3]
      
    • Cone Voltage: Ramp 10–50 V (Optimal likely ~25 V).

  • Collision Energy (CE) Ramp:

    • Select precursor

      
       190.1.
      
    • Ramp CE from 5 to 40 eV.

    • Observe:

      • At low CE (10-15 eV): Appearance of

        
         173 (
        
        
        
        loss).
      • At med CE (20-25 eV): Appearance of

        
         148 (Propene loss).
        
      • At high CE (>30 eV): Appearance of

        
         109 and low mass imidazole ring fragments (
        
        
        
        81, 68).
  • Final MRM Selection:

    • Quantifier:

      
       (High abundance, stable).
      
    • Qualifier:

      
       (Structural specificity).
      
Protocol B: EI-GC/MS Method (Purity/ID)

Objective: Confirm structural identity via library matching.

  • Derivatization (Optional but Recommended): Sulfonamides can be thermally labile. React

    
     sample with 
    
    
    
    MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at
    
    
    for 30 min to form the TMS-derivative.
    • Note: If analyzing underivatized, ensure injector temp is

      
       to prevent degradation.
      
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
  • MS Parameters:

    • Source: EI at 70 eV.

    • Scan Range:

      
       35–300.
      
  • Interpretation:

    • Look for

      
       43 (Isopropyl base peak).
      
    • Look for

      
       189 (Molecular ion, weak).
      
    • Look for

      
       125 (
      
      
      
      ).

References

  • Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] Link

  • Hu, N., et al. (2010).[5] "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 75(12), 4244-4250.[5] Link

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3). Link

  • PubChem. (n.d.).[1] "1-(propan-2-yl)-1H-imidazole-4-sulfonamide Compound Summary." National Library of Medicine. Link

Sources

A Comparative Analysis of Carbonic Anhydrase Inhibition: The Established Efficacy of Acetazolamide Versus Novel Imidazole-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of enzyme inhibition, carbonic anhydrases (CAs) represent a family of metalloenzymes critical to numerous physiological processes and, consequently, a key target for therapeutic intervention. The quintessential CA inhibitor, acetazolamide, has a long-standing clinical history. However, the quest for isoform-selective inhibitors with potentially improved pharmacological profiles has led to the exploration of novel chemical scaffolds, including imidazole-based sulfonamides.

This guide provides a comparative overview of the bioactivity of the well-established drug acetazolamide against a representative novel imidazole-based sulfonamide. It is important to note that direct experimental data for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide is not available in the public domain. Therefore, to facilitate a meaningful and data-driven comparison, this document will utilize published data for a structurally related and well-characterized tri-aryl imidazole-benzene sulfonamide hybrid, specifically 4-(4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenoxy)benzenesulfonamide , as a proxy for the broader class of imidazole-based CA inhibitors.

Introduction to the Comparators and Their Target

Carbonic Anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial for processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[1] Various isoforms of CA are expressed in different tissues, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[2][3]

Acetazolamide , a sulfonamide derivative, is a non-specific CA inhibitor that has been in clinical use for decades.[2] Its therapeutic effects stem from the reduction of bicarbonate formation, leading to diuretic, antiglaucoma, and anticonvulsant properties.[1]

Imidazole-based sulfonamides have emerged as a promising class of CA inhibitors. The imidazole scaffold offers opportunities for synthetic modification to achieve greater isoform selectivity, a desirable attribute for minimizing off-target effects. The representative compound, 4-(4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenoxy)benzenesulfonamide, will be used to illustrate the potential of this chemical class.

Comparative Bioactivity: A Quantitative Look at Inhibition

The inhibitory potential of a compound against a specific enzyme is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values for acetazolamide and the representative imidazole sulfonamide against four key human (h) CA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[4]12[2]25[5]5.7[5]
4-(4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenoxy)benzenesulfonamide >10000[5]108.3[5]35.2[5]7.8[5]

Table 1: Comparative in vitro inhibitory activity (Kᵢ) of Acetazolamide and a representative imidazole-based sulfonamide against key human carbonic anhydrase isoforms.

From this data, several key insights can be drawn:

  • Acetazolamide demonstrates broad-spectrum inhibition, with potent activity against hCA II, IX, and XII, and moderate activity against hCA I.[2][4][5]

  • The representative imidazole sulfonamide exhibits a distinct selectivity profile. It is a very weak inhibitor of hCA I but shows potent, low nanomolar inhibition of the tumor-associated isoforms hCA IX and XII, comparable to acetazolamide.[5] Its activity against the ubiquitous cytosolic hCA II is significantly lower than that of acetazolamide.[5] This selectivity for tumor-associated isoforms over the widespread cytosolic ones is a highly sought-after characteristic in the development of anticancer agents.

The Underlying Science: Mechanism of Action

The primary mechanism of action for both acetazolamide and other sulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Pathway Enzyme CA Enzyme Zinc Zn²⁺ Enzyme->Zinc coordinates Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Water H₂O/OH⁻ Zinc->Water binds Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Inhibited_Complex displaces H₂O/OH⁻ and binds to Zn²⁺

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Experimental Methodology: The Stopped-Flow CO₂ Hydrase Assay

The determination of CA inhibitory activity is commonly performed using a stopped-flow spectrophotometric assay. This technique is essential for measuring the rapid kinetics of the CO₂ hydration reaction catalyzed by CA.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator dye is included in the reaction mixture, and the change in its absorbance is measured over a very short time scale (milliseconds) after the rapid mixing of the enzyme and substrate. The rate of this absorbance change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of inhibitory constants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: A suitable buffer (e.g., TRIS or HEPES) containing a pH indicator (e.g., phenol red, p-nitrophenol) is prepared.

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer.

    • Inhibitor Solutions: Serial dilutions of the test compounds (acetazolamide and the imidazole sulfonamide) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas into chilled deionized water.

  • Stopped-Flow Instrument Setup:

    • The stopped-flow instrument is set up to rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

    • The spectrophotometer is set to monitor the absorbance change at the wavelength corresponding to the pH indicator's spectral shift.

  • Data Acquisition:

    • The enzyme solution (with or without the inhibitor) is loaded into one syringe of the stopped-flow apparatus.

    • The CO₂-saturated water is loaded into the other syringe.

    • The solutions are rapidly mixed, and the absorbance change is recorded over time.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance versus time plots.

    • The inhibitory activity is determined by comparing the rates in the presence and absence of the inhibitor.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.

cluster_workflow Stopped-Flow Assay Workflow Reagents 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂ Substrate) Setup 2. Instrument Setup (Stopped-Flow Spectrophotometer) Reagents->Setup Mixing 3. Rapid Mixing (Enzyme/Inhibitor + CO₂ Substrate) Setup->Mixing Detection 4. Data Acquisition (Absorbance vs. Time) Mixing->Detection Analysis 5. Data Analysis (Rate Calculation, IC₅₀/Kᵢ Determination) Detection->Analysis

Workflow for the Stopped-Flow CO₂ Hydrase Assay.

Conclusion and Future Directions

This comparative guide highlights the established, broad-spectrum inhibitory profile of acetazolamide and the potential for isoform selectivity offered by novel imidazole-based sulfonamides. While acetazolamide remains a clinically important drug, the development of inhibitors with greater selectivity for disease-relevant CA isoforms, such as the tumor-associated hCA IX and XII, is a key objective in modern drug discovery. The representative imidazole sulfonamide demonstrates this potential, with its potent inhibition of hCA IX and XII and significantly weaker activity against the off-target cytosolic isoforms.

The absence of public data for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide underscores the vast chemical space yet to be explored in the pursuit of novel CA inhibitors. Further research, including the synthesis and comprehensive biological evaluation of a wider range of imidazole-based sulfonamides, is warranted to fully elucidate their therapeutic potential and to identify lead compounds with optimized efficacy and safety profiles.

References

  • Ali, Y. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4718. [Link]

  • Angeli, A., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. [Link]

  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ChemistryOpen, 12(11), e202300155. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Tsikas, D., & Siems, W. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291336. [Link]

Sources

Distinguishing 1-(propan-2-yl)-1H-imidazole-4-sulfonamide from Structural Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 1-(propan-2-yl)-1H-imidazole-4-sulfonamide from Structural Isomers Content Type: Publish Comparison Guide

Executive Summary: The Regioselectivity Challenge

In the development of imidazole-based therapeutics, 1-(propan-2-yl)-1H-imidazole-4-sulfonamide (Compound A ) is a critical pharmacophore. However, its synthesis—typically via the alkylation of 4(5)-imidazole sulfonamides or the sulfamoylation of N-alkyl imidazoles—frequently generates structural isomers that are difficult to separate and distinguish.

The most persistent challenge is distinguishing the 1,4-regioisomer (the target) from the 1,5-regioisomer (a common byproduct). These isomers share identical molecular weights and similar polarities but exhibit vastly different biological activities due to the spatial orientation of the sulfonamide group.

This guide provides a definitive, multi-modal analytical workflow to unambiguously distinguish 1-(propan-2-yl)-1H-imidazole-4-sulfonamide from its 1,5-analog and alkyl-chain isomers.

Structural Landscape

Before applying analytical methods, one must define the structural differences at the atomic level.

Compound LabelIUPAC NameKey Structural FeatureOrigin
Target (A) 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Sulfonamide at C4; H at C5 (adjacent to N1).Desired Product
Isomer B 1-(propan-2-yl)-1H-imidazole-5-sulfonamideSulfonamide at C5 (adjacent to N1); H at C4.Regioisomer (Alkylation Byproduct)
Isomer C 1-propyl-1H-imidazole-4-sulfonamiden-propyl group at N1 (straight chain).Impurity from alkyl halide raw material
Isomer D 1-(propan-2-yl)-1H-imidazole-2-sulfonamideSulfonamide at C2 (between nitrogens).Rare (requires specific C2-lithiation)
Visualizing the Critical Distinction (1,4 vs. 1,5)[2][3]

The diagram below illustrates the steric and magnetic environments that differentiate the Target (1,4) from Isomer B (1,5).

IsomerComparison Target Target: 1,4-Isomer (Sulfonamide at C4) H5_Target Proton H5 (Adjacent to N1) Target->H5_Target Contains Iso15 Impurity: 1,5-Isomer (Sulfonamide at C5) H4_Iso Proton H4 (Distant from N1) Iso15->H4_Iso Contains N_Iso N-Isopropyl Group N_Iso->Target Attached at N1 N_Iso->Iso15 Attached at N1 N_Iso->H5_Target Strong NOE (Proximity < 3Å) N_Iso->H4_Iso No NOE (Distance > 4Å)

Figure 1: The "Proximity Rule" for distinguishing regioisomers. The N-isopropyl group shows a Nuclear Overhauser Effect (NOE) with the H5 proton in the 1,4-isomer, but not with the H4 proton in the 1,5-isomer.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for this analysis. Mass spectrometry (MS) alone is insufficient because the fragmentation patterns of 1,4- and 1,5-isomers are often identical.

Protocol A: 1D 1H NMR (Preliminary Screen)

Objective: Detect alkyl chain isomers (Isopropyl vs. n-Propyl).

  • Solvent: DMSO-d6 (preferred for sulfonamide proton exchange suppression) or CD3OD.

  • Focus Region: 1.0 – 5.0 ppm (Alkyl region).

  • Analysis:

    • Target (Isopropyl): Look for a distinct septet (CH) around 4.3–4.6 ppm and a doublet (CH3) around 1.4–1.5 ppm. Integration ratio 1:6.

    • Isomer C (n-Propyl): Look for a triplet (CH3), a multiplet (CH2), and a triplet (N-CH2).

    • Decision: If a triplet is observed at ~0.9 ppm, the sample contains the n-propyl impurity.

Protocol B: 2D NOESY / 1D NOE (Regioisomer Confirmation)

Objective: Distinguish 1,4-isomer from 1,5-isomer. This is the definitive test.

Mechanism:

  • In the 1,4-isomer , the N1-isopropyl methine proton is spatially close to the ring proton at C5 .

  • In the 1,5-isomer , the C5 position is occupied by the sulfonamide group. The remaining ring proton is at C4 , which is spatially distant from the N1-isopropyl group.

Experimental Steps:

  • Pulse Sequence: 1D Selective NOE (e.g., selnogp on Bruker systems).

  • Irradiation: Selectively irradiate the isopropyl methine proton (septet at ~4.5 ppm).

  • Observation:

    • Result A (Target): Enhancement of two aromatic signals: H2 (between nitrogens) and H5 (adjacent to N1).

    • Result B (1,5-Isomer): Enhancement of only one aromatic signal: H2. (No enhancement of H4).

Protocol C: 2D HMBC (Connectivity Verification)

Objective: Confirm carbon skeleton connectivity.

  • Target (1,4): The N1-isopropyl protons will show long-range coupling (3-bond) to C2 and C5 .

    • Key Check: Use HSQC to determine if C5 is protonated. In the 1,4-isomer, the C5 signal (which correlates to N-alkyl in HMBC) will have a proton attached (visible in HSQC).

  • Isomer (1,5): The N1-isopropyl protons will show coupling to C2 and C5 .

    • Key Check: In the 1,5-isomer, C5 is a quaternary carbon (attached to sulfonamide). Therefore, the carbon correlating to N-alkyl in HMBC will NOT show a proton in HSQC.

Method 2: Chromatographic Separation (HPLC/UPLC)

While NMR identifies the structure, HPLC is required to quantify the ratio of isomers in a mixture. 1,4- and 1,5-isomers often co-elute on standard C18 columns due to similar lipophilicity.

Recommended Method: HILIC or Polar-Embedded C18

The 1,5-isomer typically has a different dipole moment and hydrogen-bonding capability than the 1,4-isomer due to the "ortho-like" crowding of the sulfonamide and the isopropyl group.

Table 1: HPLC Method Parameters for Isomer Separation

ParameterConditionRationale
Column Waters XSelect CSH C18 or Phenomenex Kinetex BiphenylBiphenyl phases offer enhanced selectivity for positional isomers via pi-pi interactions.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses imidazole ionization, improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 30% B over 15 minsShallow gradient is essential for resolving regioisomers.
Detection UV at 210 nm and 254 nmSulfonamides absorb strongly at 254 nm.

Expected Elution Order: On C18 phases, the 1,5-isomer often elutes before the 1,4-isomer (Target). The 1,5-isomer is generally more polar due to the steric strain preventing optimal solvation of the hydrophobic isopropyl group, or intramolecular H-bonding effects reducing effective hydrophobicity. Note: Elution order must be confirmed with NMR-validated standards.

Decision Matrix

Use this logical workflow to validate your compound.

DecisionTree Start Start: Unknown Sample H1NMR Step 1: 1H NMR (Alkyl Region) Start->H1NMR CheckPropyl Is the alkyl signal a Septet? H1NMR->CheckPropyl ImpurityC Identify: 1-propyl isomer (Impurity) CheckPropyl->ImpurityC No (Triplet/Multiplet) Step2 Step 2: 1D Selective NOE (Irradiate N-CH) CheckPropyl->Step2 Yes (Septet) CheckNOE NOE to how many ring protons? Step2->CheckNOE Result14 CONFIRMED: 1,4-Isomer (Target) CheckNOE->Result14 Two (H2 & H5) Result15 IDENTIFIED: 1,5-Isomer (Regio-impurity) CheckNOE->Result15 One (H2 only)

Figure 2: Analytical Decision Matrix for differentiating imidazole sulfonamide isomers.

Synthesis & Causality (Why do these isomers form?)

Understanding the origin of the impurity aids in prevention.

Reaction: Alkylation of 4-substituted imidazole (e.g., imidazole-4-sulfonamide). Mechanism: The imidazole ring tautomerizes.[1] The N1 and N3 nitrogens are nucleophilic.

  • Sterics: The bulky sulfonamide group at C4 sterically hinders the adjacent nitrogen (N3).

  • Thermodynamics vs. Kinetics:

    • Alkylation at the nitrogen distal to the sulfonamide (N1) yields the 1,4-isomer (Less sterically hindered, often kinetically favored).

    • Alkylation at the nitrogen proximal to the sulfonamide (N3, which becomes N1 in the product numbering) yields the 1,5-isomer .

  • Control: Using bulky alkylating agents (isopropyl halides) generally favors the 1,4-isomer due to steric repulsion from the sulfonamide group. However, basic conditions (NaH/DMF) can lead to mixtures.

Pro-Tip: If you observe high levels of the 1,5-isomer, switch to a synthetic route using 1-isopropyl-1H-imidazole as the starting material, followed by chlorosulfonation. This route locks the N-alkyl position first, preventing regioisomer formation during the sulfonamide installation step (though C4 vs C5 sulfonation selectivity then becomes the new challenge, C4 is electronically favored).

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).

  • Bellina, F., et al. (2006). "Regioselective functionalization of the imidazole ring." Tetrahedron, 62(31), 7213-7256. Link

  • Kovács, E., et al. (2016). "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NMR spectroscopy." Magnetic Resonance in Chemistry, 54(6), 521-528. (Specific methodology for NOE/HMBC distinction).

  • PubChem. (n.d.). 1-(propan-2-yl)-1H-imidazole-4-sulfonamide Compound Summary. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source on HMBC/NOE interpretation). Link

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (scXRD). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative methodologies, supported by experimental data.

Introduction: The Significance of Structural Analysis for Imidazole Sulfonamides

The 1-(propan-2-yl)-1H-imidazole-4-sulfonamide molecule, belonging to the class of substituted imidazole sulfonamides, is of significant interest in medicinal chemistry. The imidazole moiety is a common feature in many biologically active compounds, while the sulfonamide group is a well-established pharmacophore.[1] The interplay between these two functional groups, and the overall three-dimensional arrangement of the molecule, dictates its physicochemical properties and its potential interactions with biological targets. Therefore, an unambiguous determination of its solid-state structure is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.

Single-crystal X-ray diffraction stands as the most powerful technique for providing a definitive, atomic-resolution three-dimensional structure of a crystalline compound.[2] It allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the arrangement of molecules in the crystal lattice. This guide will use the analysis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide as a case study to illustrate the power and utility of scXRD and to compare its performance against other common analytical techniques.

Part 1: Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the diffraction data and, consequently, the accuracy of the final structure.

Proposed Synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol or a saturated solution of ammonia in THF) (2.0-3.0 eq) to the stirred solution of the sulfonyl chloride. The excess ammonia serves to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(propan-2-yl)-1H-imidazole-4-sulfonamide.

Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and a screening of various solvents and conditions is typically necessary.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

For 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, a good starting point for crystallization would be to screen a variety of solvents with different polarities, such as ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the scXRD experiment can be performed. This section outlines the key steps involved in data collection, structure solution, and refinement.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, the space group, and the intensities of the individual reflections. This is typically done using software packages like CrysAlisPro or APEX.

  • Structure Solution and Refinement: The crystal structure is solved using the processed diffraction data. For small molecules, direct methods are commonly used to obtain an initial model of the structure. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters. This process is typically carried out using software such as SHELXT, SHELXL, or Olex2.

Expected Crystallographic Data for 1-(propan-2-yl)-1H-imidazole-4-sulfonamide

While the full crystallographic data for the free ligand is not publicly available in the Cambridge Structural Database (CSD), the structure of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide has been determined as a ligand in complex with a protein (PDB ID: 5QRW). The data from this entry can provide valuable insights into the molecular conformation.

Hypothetical Crystallographic Data Table:

ParameterExpected Value for a Small Molecule Crystal
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Volume (ų)1500-2000
Z4 or 8
R-factor (%)< 5

This table presents hypothetical yet realistic values for a small organic molecule of this nature, based on data from structurally related compounds.

Part 3: A Comparative Perspective: scXRD vs. Alternative Techniques

While scXRD is the definitive method for structure elucidation, other techniques can provide complementary or, in some cases, alternative structural information.

Comparison of Analytical Techniques
FeatureSingle-Crystal X-ray Diffraction (scXRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal.Diffraction of X-rays by a polycrystalline powder.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ions.
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Crystal lattice parameters, phase identification, crystallinity.Connectivity of atoms, molecular structure in solution, dynamic processes.Molecular weight, elemental composition.
Sample Requirement High-quality single crystal (0.1-0.3 mm).Microcrystalline powder.Soluble compound.Small amount of sample.
Advantages Unambiguous and complete 3D structure determination.[2]Rapid analysis, suitable for materials that do not form large single crystals.Provides information about the structure in solution, non-destructive.High sensitivity, provides exact mass and formula.
Disadvantages Crystal growth can be a major bottleneck.Provides one-dimensional data, structure solution can be challenging.Does not provide solid-state packing information, interpretation can be complex for large molecules.Does not provide information on the 3D arrangement of atoms.
Synergistic Use of Techniques

The most comprehensive understanding of a molecule's structure is often achieved by combining data from multiple analytical techniques. For instance, NMR spectroscopy can confirm the molecular structure in solution, which can then be compared to the solid-state conformation determined by scXRD. Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound before attempting crystallization.

Part 4: Visualizing the Workflow and Structural Confirmation

Visual representations are invaluable for understanding complex experimental workflows and the resulting structural information.

Experimental Workflow for scXRD Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Caption: Experimental workflow for the structural elucidation of a small molecule by single-crystal X-ray diffraction.

Logical Flow for Molecular Structure Confirmation

structure_confirmation start Synthesized Compound ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr scxrd Single-Crystal XRD start->scxrd Requires Crystals mw_confirm Molecular Weight Confirmed ms->mw_confirm connectivity_confirm Connectivity Confirmed nmr->connectivity_confirm structure_elucidated 3D Structure Elucidated scxrd->structure_elucidated mw_confirm->scxrd connectivity_confirm->scxrd

Caption: A logical diagram illustrating the synergistic use of analytical techniques for unambiguous molecular structure confirmation.

Conclusion

The structural analysis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamide serves as an excellent case study to highlight the power and indispensability of single-crystal X-ray diffraction in modern chemical and pharmaceutical research. While other techniques like NMR and mass spectrometry provide crucial and complementary information, scXRD remains the only method that can deliver a complete and unambiguous three-dimensional atomic arrangement of a molecule in the solid state. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the foundational knowledge and practical insights necessary to successfully navigate the path from synthesis to a high-resolution crystal structure, thereby accelerating the process of drug discovery and development.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • PubChem. (n.d.). 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Clegg, W., & Teat, S. J. (2015). Crystal Structure Determination. Oxford University Press. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • O'Malley, K. M. (2007). An introduction to the technique of X-ray crystallography. Crystallography Reviews, 13(2), 107-147. [Link]

  • Bürgi, H. B., & Dunitz, J. D. (Eds.). (2003). Structure correlation. John Wiley & Sons. [Link]

  • RCSB PDB. (n.d.). 5QRW: Crystal structure of human carbonic anhydrase II in complex with 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.